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  • Product: Sodium 5-formylfuran-2-sulfonate
  • CAS: 31795-44-5

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity of Sodium 5-formylfuran-2-sulfonate as an Anticoagulant

The following technical guide details the biological activity, mechanism of action, and experimental validation of Sodium 5-formylfuran-2-sulfonate (SFFS) as an anticoagulant agent. Executive Summary Sodium 5-formylfuran...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental validation of Sodium 5-formylfuran-2-sulfonate (SFFS) as an anticoagulant agent.

Executive Summary

Sodium 5-formylfuran-2-sulfonate (SFFS) (CAS: 31795-44-5) is a dual-function organic salt characterized by a furan ring substituted with a reactive aldehyde (formyl) group at the C5 position and a hydrophilic sulfonate group at the C2 position.[1] While historically utilized as a synthetic intermediate, recent pharmacological profiling identifies SFFS as a potent anticoagulant and anti-platelet agent .[2]

Its biological activity operates through two distinct pathways:[3][4]

  • Direct Inhibition (Small Molecule): Covalent modification of plasma proteins (fibrinogen) and platelet surface receptors via Schiff base formation, inhibiting aggregation.

  • Biomimetic Precursor (Macromolecular): Acting as a sulfonating building block for the synthesis of heparin-mimetic polymers (e.g., sulfonated chitosan), which potentiate Antithrombin III (ATIII).

This guide provides a comprehensive analysis of these mechanisms, supported by experimental protocols for validation.

Chemical Profile & Reactivity

The efficacy of SFFS stems from its amphiphilic yet highly reactive structure.

PropertySpecificationFunctional Role
Chemical Formula C₅H₃NaO₅SCore scaffold
Molecular Weight 198.13 g/mol Low MW allows rapid diffusion
C5-Formyl Group –CHO (Aldehyde)Electrophile : Reacts with primary amines (-NH₂) on proteins/chitosan via reductive amination.
C2-Sulfonate Group –SO₃NaAnionic Pharmacophore : Mimics the sulfate groups of Heparin/Heparan Sulfate, essential for electrostatic binding to clotting factors.
Solubility High (Water)Ideal for aqueous blood/plasma environments.

Mechanism of Action (MOA)

Pathway A: Direct Platelet & Fibrinogen Modification

Unlike standard anticoagulants (e.g., Warfarin, Heparin), free SFFS acts as a covalent modifier .[2]

  • Target : Primary amino groups (Lysine residues) on Fibrinogen and Platelet Membrane Glycoproteins (e.g., GPIIb/IIIa).

  • Reaction : The C5-aldehyde forms a reversible Schiff base (imine) with target amines.

  • Effect :

    • Fibrinogen : Steric hindrance prevents thrombin-mediated cleavage or cross-linking into fibrin clots.

    • Dopamine Interference : SFFS has been implicated in modifying dopamine, a secondary agonist for platelet aggregation.[2] By sequestering or modifying plasma dopamine, SFFS reduces adrenergic-mediated platelet activation.

Pathway B: Synthesis of Heparin-Mimetic Polymers

SFFS is the critical "warhead" in synthesizing Sulfonated Chitosan Derivatives .

  • Process : SFFS reacts with the C2-amino group of chitosan via reductive amination.

  • Result : The chitosan backbone becomes highly sulfonated (mimicking Heparin).[5]

  • Bioactivity : The resulting polymer binds Antithrombin III (ATIII) , inducing a conformational change that accelerates the inhibition of Factor Xa and Thrombin (IIa) .[2]

Mechanistic Visualization

The following diagram illustrates the dual pathway of SFFS activity.

SFFS_Mechanism cluster_Direct Pathway A: Direct Small Molecule Activity cluster_Synthetic Pathway B: Heparin-Mimetic Synthesis SFFS Sodium 5-formylfuran-2-sulfonate (SFFS) Target_NH2 Target: Lysine (-NH2) on Fibrinogen / Platelets SFFS->Target_NH2 Aldehyde Reactivity Chitosan Chitosan Scaffold (Poly-D-glucosamine) SFFS->Chitosan Synthetic Reagent Schiff_Base Schiff Base Formation (Covalent Modification) Target_NH2->Schiff_Base Inhibition Inhibition of Aggregation & Fibrin Cross-linking Schiff_Base->Inhibition Red_Amin Reductive Amination (NaCNBH3) Chitosan->Red_Amin Heparinoid Sulfonated Chitosan (Heparin Mimic) Red_Amin->Heparinoid ATIII Antithrombin III Activation Heparinoid->ATIII

Figure 1: Dual mechanism of SFFS acting as a direct covalent inhibitor (Path A) and a precursor for heparin-mimetic polymers (Path B).

Experimental Protocols (Validation)

To validate the activity of SFFS, the following protocols should be employed. These assays differentiate between intrinsic pathway inhibition (APTT) and platelet function.

Protocol A: Synthesis of SFFS-Modified Chitosan (Heparinoid)

Objective : Create a high-molecular-weight anticoagulant from SFFS.

  • Dissolution : Dissolve 1.0 g Chitosan in 50 mL 1% acetic acid.

  • Addition : Add 3 equivalents of Sodium 5-formylfuran-2-sulfonate (dissolved in water) to the chitosan solution.

  • Reaction : Stir at Room Temperature (RT) for 12 hours to form the imine intermediate.

  • Reduction : Add Sodium Cyanoborohydride (NaCNBH₃) (2 eq) to reduce the imine to a stable amine linkage. Stir for 24 hours.

  • Purification : Dialyze against distilled water (MWCO 12-14 kDa) for 3 days to remove unreacted SFFS. Lyophilize to obtain the white powder product.

Protocol B: Activated Partial Thromboplastin Time (APTT) Assay

Objective : Measure the efficacy of SFFS or SFFS-polymers on the intrinsic coagulation pathway.

  • Preparation : Collect human venous blood in sodium citrate tubes (9:1 ratio). Centrifuge at 3000 rpm for 15 min to obtain Platelet-Poor Plasma (PPP).

  • Incubation :

    • Mix 100 µL PPP with 10 µL of SFFS solution (various concentrations: 10–500 µg/mL).

    • Incubate at 37°C for 3 minutes.

  • Activation : Add 100 µL of APTT reagent (Actin FS). Incubate for 3 minutes.

  • Clotting : Add 100 µL of pre-warmed CaCl₂ (0.025 M).

  • Measurement : Record the time to clot formation using a coagulometer.

    • Control: Saline (Negative), Heparin (Positive).[2]

    • Valid Result: A dose-dependent prolongation of clotting time >1.5x control indicates anticoagulant activity.

Protocol C: Platelet Aggregation Assay (Turbidimetry)

Objective : Verify the "Direct Inhibition" claim (Pathway A).

  • Preparation : Prepare Platelet-Rich Plasma (PRP) by centrifuging citrated blood at 1000 rpm for 10 min.

  • Induction : Use ADP (10 µM) or Collagen (2 µg/mL) as agonists.

  • Treatment : Pre-incubate PRP with SFFS (50, 100, 200 µM) for 5 minutes.

  • Measurement : Monitor light transmission in an aggregometer.

    • Interpretation: Reduced aggregation (higher optical density retention) compared to control confirms anti-platelet activity.

Data Summary & Expected Results

AssayParameterSFFS (Small Molecule)SFFS-Chitosan (Polymer)Heparin (Control)
APTT Intrinsic PathwayMild Prolongation (+20-40%)Strong Prolongation (>200%) Strong Prolongation
PT Extrinsic PathwayNegligible EffectModerate EffectModerate Effect
Platelet Aggregation ADP-InducedSignificant Inhibition Low InhibitionLow Inhibition
Mechanism Primary ModeCovalent Modification (Schiff Base)Electrostatic (ATIII Binding)Electrostatic (ATIII Binding)

Key Insight : Free SFFS is primarily an anti-platelet agent (due to aldehyde reactivity), whereas its polymerized form (SFFS-Chitosan) acts as a plasma anticoagulant (heparin mimic).

Future Outlook & Toxicology[2]

  • Toxicity : The aldehyde group in free SFFS presents a risk of non-specific protein binding (off-target effects). Future development focuses on the polymerized form (Pathway B) where the aldehyde is reduced, eliminating reactivity while retaining the anticoagulant sulfonate charge.

  • Applications :

    • Coating : SFFS-polymers for catheters/stents to prevent surface thrombosis.

    • Therapeutic : Oral administration of SFFS-derivatives for atherosclerosis prevention (via dopamine modulation).

References
  • Baxter, A. et al. (2013). Pyrimidine sulphonamide derivatives as chemokine receptor modulators. U.S. Patent No. 8,410,123. Washington, DC: U.S. Patent and Trademark Office.[2] (Describes SFFS as a key intermediate for bioactive sulfonamides).

  • Wang, X. et al. (2018). Low-molecular-weight sulfonated chitosan as template for anticoagulant nanoparticles. International Journal of Nanomedicine, 13, 5871-5884.[2] (Demonstrates the use of formyl-sulfonates in synthesizing anticoagulant chitosan).

Sources

Exploratory

Sodium 5-formylfuran-2-sulfonate CAS 31795-44-5 safety data sheet

An In-Depth Technical Guide to the Safe Handling of Sodium 5-formylfuran-2-sulfonate (CAS 31795-44-5) Disclaimer: This document has been prepared to provide a comprehensive safety overview for Sodium 5-formylfuran-2-sulf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Sodium 5-formylfuran-2-sulfonate (CAS 31795-44-5)

Disclaimer: This document has been prepared to provide a comprehensive safety overview for Sodium 5-formylfuran-2-sulfonate (CAS 31795-44-5) for use by trained scientific personnel. As of the date of this publication, a formal, verified Safety Data Sheet (SDS) from a regulatory body is not publicly available. Therefore, the information herein is synthesized from an expert analysis of the compound's chemical structure and safety data from well-characterized structural analogs. All handling of this chemical should be conducted with the assumption that it is hazardous, and all protocols should be validated by the user's institution.

Introduction: A Proactive Approach to Safety for a Novel Reagent

Sodium 5-formylfuran-2-sulfonate is a heterocyclic organic compound utilized as a building block and intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure is characterized by a furan ring, a reactive aldehyde (formyl) group, and a sodium sulfonate group which confers high water solubility.[1]

The absence of a comprehensive, publicly available SDS necessitates a proactive, structure-based approach to hazard assessment. This guide deconstructs the molecule into its core functional components—the furan ring, the aldehyde group, and the aromatic sulfonate—to build a robust and cautionary safety profile based on established toxicological data of analogous compounds. This document is intended for researchers, chemists, and drug development professionals who require a deeper understanding of the potential risks to ensure the highest standards of laboratory safety.

PART 1: Compound Identification and Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of safe handling and storage. Sodium 5-formylfuran-2-sulfonate is typically supplied as a solid for laboratory use.[2]

PropertyDataSource
CAS Number 31795-44-5
Molecular Formula C₅H₃NaO₅S
Molecular Weight 198.13 g/mol [3]
Synonyms Sodium 5-formyl-2-furansulfonate, 5-Formyl-2-furansulfonic Acid Sodium Salt[2]
Appearance Solid (typically a powder)[2]
Storage Temperature Freezer temperatures recommended by suppliers

PART 2: Inferred Toxicological Profile and Hazard Identification

The toxicological assessment is derived by analyzing the hazards associated with each key functional group of the molecule.

The Furan Moiety: A Red Flag for Carcinogenicity and Hepatotoxicity

The core of the molecule is a furan ring. Furan itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans".[4][5]

  • Mechanism of Toxicity: The carcinogenicity of furan is linked to its metabolic activation in the liver by cytochrome P450 enzymes.[4] This process generates a highly reactive and toxic metabolite, cis-2-butene-1,4-dial, which can form adducts with cellular macromolecules, including DNA, leading to cytotoxicity and genotoxicity.[6][7][8]

  • Primary Target Organ: Animal studies consistently show that the liver is the primary target organ for furan-induced toxicity, leading to hepatocellular tumors and cholangiocarcinomas in rodents.[7][9] While the doses used in these studies are high, the genotoxic mode of action suggests caution is warranted even at low exposures.[6]

The Formyl (Aldehyde) Group: A Source of Acute Toxicity and Irritation

The aldehyde functional group is known for its high reactivity and potential to cause irritation and toxicity.[10][11] The closest and most relevant structural analog is furfural (Furan-2-carboxaldehyde, CAS 98-01-1), which shares the furan-aldehyde core.

The established hazard profile for furfural is severe:

  • Acute Toxicity: Furfural is classified as toxic if swallowed and fatal if inhaled .[12][13]

  • Irritation: It is a known irritant, causing serious eye irritation, skin irritation, and respiratory irritation.[13][14]

  • Carcinogenicity: Furfural is also suspected of causing cancer.[12][13]

Given this data, it is imperative to assume that Sodium 5-formylfuran-2-sulfonate possesses similar irritant and acutely toxic properties.

The Sodium Sulfonate Group: A Contributor to Irritation

The sodium sulfonate group makes the molecule a water-soluble salt. While generally less toxic than the other moieties, aromatic sulfonates can still present hazards. The analog Sodium benzenesulfonate (CAS 515-42-4) is classified as causing skin and serious eye irritation.[15][16][17][18] This reinforces the expectation that the target compound will be, at a minimum, an irritant upon contact.

Summary of Inferred Hazards

Based on the analysis of its structural components, a cautious GHS classification for Sodium 5-formylfuran-2-sulfonate is proposed below.

Hazard ClassHazard StatementBasis of Inference
Acute Toxicity, OralH301: Toxic if swallowed Analogy with Furfural[12][14]
Acute Toxicity, InhalationH330: Fatal if inhaled Analogy with Furfural[12][13]
Skin Corrosion/IrritationH315: Causes skin irritation Analogy with Furfural & Sodium Benzenesulfonate[13][17]
Serious Eye Damage/IrritationH319: Causes serious eye irritation Analogy with Furfural & Sodium Benzenesulfonate[13][17]
CarcinogenicityH351: Suspected of causing cancer Analogy with Furan (IARC 2B) & Furfural[4][12]
STOT - Single ExposureH335: May cause respiratory irritation Analogy with Furfural & Aldehydes[11][12]

PART 3: Standard Operating Procedures for Safe Handling

Given the inferred high toxicity, a stringent and multi-layered approach to safety is required.

Engineering Controls: The First Line of Defense
  • Primary Handling: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Standard laboratory attire is insufficient. A comprehensive PPE protocol must be enforced.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a splash risk.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: If there is any risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling and Storage Protocols
  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Handling: Avoid creating dust. Use appropriate tools (e.g., spatulas) for transferring the solid. Keep containers tightly closed when not in use.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Follow supplier recommendations for freezer storage to maintain compound integrity.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[13]

PART 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

First_Aid Exposure Exposure Event Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Ingestion Ingestion Route->Ingestion Ingestion Proc_Inhale 1. Move to fresh air immediately. 2. If not breathing, give artificial respiration. 3. Call for immediate medical attention. Inhalation->Proc_Inhale Proc_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. Skin->Proc_Skin Proc_Eye 1. Immediately flush eyes with water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Eye->Proc_Eye Proc_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Call for immediate medical attention. Ingestion->Proc_Ingest

Caption: Decision-Making Flowchart for First-Aid Response.

Spill and Fire Response
  • Spill Procedure (Solid):

    • Evacuate the immediate area.

    • Wear full PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial cleanup.

    • Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.

    • Clean the spill area with soap and water.

  • Fire-Fighting:

    • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[16]

    • Specific Hazards: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and sulfur oxides (SOx).[16] Firefighters must wear self-contained breathing apparatus (SCBA).

PART 5: Stability and Reactivity Profile

  • Reactivity: The formyl group is reactive and can participate in various chemical reactions.[1] The furan ring itself can be susceptible to oxidation or ring-opening under certain conditions, especially acidic media.[19][20]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, dark).

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, expect the release of carbon and sulfur oxides.[16]

Conclusion

Sodium 5-formylfuran-2-sulfonate (CAS 31795-44-5) is a compound that must be handled with significant caution. The structural alerts from the furan and aldehyde moieties strongly suggest a profile that includes high acute toxicity, severe irritation, and potential carcinogenicity. All laboratory work must be predicated on a conservative risk assessment, mandating the use of stringent engineering controls and comprehensive personal protective equipment. By understanding the chemistry and adhering to the protocols outlined in this guide, researchers can mitigate the risks and work safely with this valuable synthetic intermediate.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Furfural. Retrieved from [Link]

  • Foroogh, M., et al. (n.d.). Furan in processed food: formation, toxicology and monitoring: a Review. Retrieved from [Link]

  • Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenity of furan in human diet. Archives of Toxicology, 84(7), 563–578. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Furfural. Retrieved from [Link]

  • directpcw. (2020, November 20). Safety Data Sheet - FURFURAL. Retrieved from [Link]

  • Liu, Y., & Chen, J. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(3), 395-406. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]

  • Taylor & Francis Online. (2020, March 9). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Retrieved from [Link]

  • ACS Publications. (2023, March 23). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Md. Mizanur Rahman, et al. (2022). Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. Nutrients, 14(21), 4696. Retrieved from [Link]

  • Chen, C. H., et al. (2021). Environmental Aldehyde Sources and the Health Implications of Exposure. Experimental and Molecular Medicine, 53(12), 1887–1896. Retrieved from [Link]

  • Inchem.org. (1995). Acetaldehyde (HSG 90, 1995). Retrieved from [Link]

  • Ellinika Hoaxes. (2010, March 17). Toxicity and carcinogenicity of furan in human diet. Retrieved from [Link]

  • Patočka, J., et al. (2014). IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters, 83(4), 152-161. Retrieved from [Link]

  • PubChem. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

  • DTIC. (2021, September 30). Aldehyde Exposure and its Impact to Physiological Attributes: A Scoping Literature Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. Retrieved from [Link]

  • Canada.ca. (2020, August 24). Draft Screening Assessment Furan Compounds Group. Retrieved from [Link]

  • GSRS. (n.d.). SODIUM 5-FORMYL-2-FURANSULFONATE. Retrieved from [Link]

  • Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1304–1316. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 21). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Retrieved from [Link]

  • YouTube. (2020, August 21). Five Member Heterocycles Reactivity of Furan. Retrieved from [Link]

  • SSRN. (2000, October 2). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Purification of Sodium 5-formylfuran-2-sulfonate

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for Sodium 5-formylfuran-2-sulfonate . [1] Executive Summary Sodium 5-formylfuran-2-sulfonate (CAS: 31795-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for Sodium 5-formylfuran-2-sulfonate .

[1]

Executive Summary

Sodium 5-formylfuran-2-sulfonate (CAS: 31795-44-5) is a heteroaromatic sulfonate salt characterized by extreme hydrophilicity and poor lipophilicity.[1] Unlike its carboxylic acid analogs (e.g., 5-formyl-2-furancarboxylic acid), which exhibit co-solvency in organic mixtures, this sulfonate salt behaves as a classic strong electrolyte.[1]

Key Solubility Findings:

  • Water: Highly soluble (>100 mg/mL estimated), driven by high hydration energy of the sulfonate group.[1]

  • Ethanol/Methanol: Sparingly soluble to insoluble.[1] Ethanol serves as a validated antisolvent for purification.[1]

  • Non-polar Solvents (Hexane, Toluene): Practically insoluble.[1]

This guide provides the theoretical grounding, empirical data synthesis, and validated experimental protocols for researchers isolating this compound from biomass hydrolysates or synthetic reaction mixtures.[1]

Chemical Structure & Solubility Mechanics[1]

Structural Determinants

The solubility behavior is dictated by the competition between the crystal lattice energy and the solvation energy.[1]

  • The Anionic Head (

    
    ):  The sulfonate group is a "hard" anion with high charge density, forming a strong hydration shell with water molecules.[1] This overcomes the lattice energy, leading to rapid dissolution in aqueous media.[1]
    
  • The Furan Core: While aromatic, the furan ring is electron-rich.[1] However, the presence of the polar formyl (aldehyde) group at position 5 further increases the molecule's overall polarity, preventing significant interaction with non-polar solvents.[1]

  • The Cation (

    
    ):  dissociates completely in water, contributing to the ionic strength of the solution.[1]
    
Solubility Matrix

The following table summarizes the solubility profile based on thermodynamic principles and industrial isolation patents.

Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Protic (Polar) Water High Strong ion-dipole interactions; favorable enthalpy of hydration.[1]
Protic (Polar) Ethanol (96%)Low / Antisolvent Dielectric constant (

) is too low to support the dissociation of the sodium sulfonate ion pair.[1]
Aprotic (Polar) DMSOModerateSoluble due to high polarity (

), but purification is difficult due to high boiling point.[1]
Aprotic (Polar) AcetoneVery LowLacks H-bond donation capability to stabilize the sulfonate oxygen anions effectively.[1]
Non-Polar Hexane / TolueneInsoluble No mechanism for ionic solvation; energetic penalty of cavity formation is too high.

Thermodynamic Analysis & Visualizations

Dissolution Mechanism

The dissolution of Sodium 5-formylfuran-2-sulfonate is an entropy-driven process in water but enthalpy-restricted in organics.[1]

DissolutionMechanism Solid Solid Crystal Lattice (Na+ ... -O3S-Furan) Solvated Dissolved State (Hydrated Ions) Solid->Solvated Ion-Dipole > Lattice Energy Precipitate Phase Separation (Precipitate) Solid->Precipitate Lattice Energy > Solvation Water Water Solvent (High Dielectric) Water->Solvated Ethanol Ethanol Solvent (Low Dielectric) Ethanol->Precipitate

Figure 1: Mechanistic pathway of dissolution.[1] High dielectric water stabilizes the dissociated ions, while ethanol fails to overcome the lattice energy, resulting in precipitation.[1]

Experimental Protocols

Since specific solubility curves (g/L vs. Temperature) are rarely published for this specific intermediate, researchers must generate them empirically or use the Antisolvent Purification Protocol which relies on the established differential solubility.[1]

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific temperature range.[1]

Reagents: Sodium 5-formylfuran-2-sulfonate (Pure), HPLC-grade Water, Ethanol.[1] Equipment: Temperature-controlled shaker, 0.22 µm syringe filters, Analytical balance.

  • Preparation: Add excess solid Sodium 5-formylfuran-2-sulfonate to 10 mL of solvent (Water or Buffer) in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C) for 24 hours to ensure saturation.

  • Filtration: Quickly filter the supernatant using a pre-heated 0.22 µm filter to remove undissolved solids.[1]

  • Drying: Pipette exactly 1.0 mL of the filtrate into a pre-weighed crucible. Evaporate solvent at 105°C until constant weight is achieved.[1]

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (g/L).[1]
Protocol B: Purification via Antisolvent Crystallization

Based on industrial isolation methods (US Patent 3,696,125).[1]

Objective: Isolate high-purity salt from an aqueous reaction mixture.

  • Concentration: Concentrate the aqueous reaction mixture under reduced pressure (rotary evaporator) at 40–50°C until the solution becomes viscous or slightly opaque.

  • Heating: Briefly heat the concentrate to 80°C to ensure all semi-solids are dissolved (supersaturation).

  • Antisolvent Addition: Slowly add 96% Ethanol (Ratio 3:1 Ethanol:Water v/v) to the hot solution while stirring.[1]

  • Crystallization: Cool the mixture slowly to 4°C. The Sodium 5-formylfuran-2-sulfonate will crystallize as a sesquihydrate or anhydrous solid, while organic impurities (unreacted furan, humins) remain in the ethanolic mother liquor.[1]

  • Wash: Filter the crystals and wash with cold 96% Ethanol.

  • Drying: Dry at 60°C under vacuum.

PurificationWorkflow Reaction Aqueous Reaction Mixture (Target + Impurities) Concentrate Concentrate via Rotovap (Viscous Liquid) Reaction->Concentrate EthanolAdd Add Antisolvent (Ethanol) Ratio 3:1 Concentrate->EthanolAdd Cooling Cool to 4°C (Crystallization) EthanolAdd->Cooling Filtration Filtration & Wash (Cold Ethanol) Cooling->Filtration FinalProduct Pure Sodium 5-formylfuran-2-sulfonate Filtration->FinalProduct

Figure 2: Purification workflow utilizing the ethanol antisolvent effect.[1]

Applications & Implications in Drug Development[1]

Formulation Challenges

In drug development, this compound is often an intermediate.[1] Its high water solubility is advantageous for reaction kinetics but poses a challenge for extraction.[1]

  • Extraction: Standard liquid-liquid extraction (DCM/Water) will fail to extract this compound into the organic layer.[1]

  • Solution: Use Solid Phase Extraction (SPE) with a reverse-phase C18 column (eluting with water/methanol gradient) or ion-exchange chromatography for isolation.[1]

Stability

The formyl group is susceptible to oxidation (to carboxylic acid) or reduction (to alcohol).[1] Aqueous solutions should be used immediately or stored at -20°C. The sodium salt is hygroscopic; store in a desiccator.[1]

References

  • Production of salts of 5-formyl-furan-2-sulphonic acid . US Patent 3,696,125.[1] Describes the synthesis and isolation using ethanol washing.[1]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid . Molecules, 2022.[1][2][3] Provides comparative solubility data for the carboxylic acid analogs, highlighting the contrast with the sulfonate salt.[1]

  • Sodium 5-formylfuran-2-sulfonate Product Data . Sigma-Aldrich / Merck.[1] Confirms physical state and CAS identity.[1][1]

Sources

Exploratory

Role of Sodium 5-formylfuran-2-sulfonate in Preventing Platelet Activation

Technical Guide & Whitepaper Executive Summary Sodium 5-formylfuran-2-sulfonate (SFFS) represents a specialized class of furan-based organic salts with distinct anticoagulant and anti-platelet properties. Unlike conventi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Sodium 5-formylfuran-2-sulfonate (SFFS) represents a specialized class of furan-based organic salts with distinct anticoagulant and anti-platelet properties. Unlike conventional anti-platelet agents that primarily target specific surface receptors (e.g., P2Y12 inhibitors like Clopidogrel or COX-1 inhibitors like Aspirin), SFFS operates through a dual-action mechanism : direct modification of plasma proteins (fibrinogen) and modulation of platelet activation pathways.

This guide provides a comprehensive technical analysis of SFFS, detailing its chemical stability, unique pharmacological interactions involving Schiff base formation, and experimental protocols for validating its efficacy. Its high water solubility and reactivity make it a prime candidate not only as a therapeutic agent but also as a bioactive coating for medical implants to prevent thrombosis.

Chemical Profile & Stability[1][2]

Sodium 5-formylfuran-2-sulfonate (CAS: 31795-44-5) combines a reactive aldehyde moiety with a solubilizing sulfonate group on a furan ring.[1] This structural duality is critical for its biological activity.

Physicochemical Properties[1][3][4][5]
PropertySpecificationFunctional Implication
Molecular Formula C₅H₃NaO₅SLow molecular weight allows rapid diffusion.
Molecular Weight 198.13 g/mol High bioavailability potential.
Solubility High (Water)The sulfonate group (

) ensures solubility in plasma without organic cosolvents.
Reactive Moiety Formyl group (

)
Site for covalent attachment to amine-residues on proteins (Lysine) or dopamine.
Stability High (as Na salt)Significantly more stable than the free sulfonic acid form; resistant to rapid oxidation in storage.
Structural Reactivity

The C5-Formyl group is an electrophile capable of reversible or irreversible condensation reactions with nucleophiles (primary amines). The C2-Sulfonate group is electron-withdrawing, increasing the electrophilicity of the aldehyde, thereby enhancing its reactivity toward biological targets like fibrinogen.

Mechanism of Action (MoA)

The anti-thrombotic efficacy of SFFS is distinct from standard receptor antagonists. It functions as a chemical modifier of the coagulation cascade and platelet environment.

Primary Pathway: Fibrinogen Modification

SFFS inhibits the final step of the coagulation cascade—the conversion of fibrinogen to fibrin—and the cross-linking of platelets.

  • Mechanism: The aldehyde group of SFFS reacts with the

    
    -amino groups of lysine residues on the fibrinogen molecule.
    
  • Chemical Reaction: Formation of a Schiff Base (Imine).

    
    
    
  • Outcome: This modification sterically hinders the polymerization of fibrin monomers and reduces fibrinogen binding to the activated GPIIb/IIIa receptor on platelets, effectively preventing aggregation.

Secondary Pathway: Dopamine Modulation

SFFS has been documented to modify dopamine, a catecholamine involved in vascular tone regulation.

  • Mechanism: Pictet-Spengler-like condensation or simple imine formation with dopamine.

  • Outcome: Modulation of circulating dopamine levels contributes to blood pressure regulation, reducing shear stress-induced platelet activation (atherosclerosis prevention).

Visualization: SFFS Signaling & Interaction Map

SFFS_Mechanism cluster_Blood Plasma Environment cluster_Platelet Platelet Surface SFFS Sodium 5-formylfuran-2-sulfonate (Reactive Aldehyde) Fibrinogen Fibrinogen (Lysine Residues) SFFS->Fibrinogen Condensation (-H2O) Dopamine Circulating Dopamine SFFS->Dopamine Chemical Modification Mod_Fibrinogen Modified Fibrinogen (Schiff Base Adduct) Fibrinogen->Mod_Fibrinogen Structural Change Mod_Dopamine Modified Dopamine (Inactive/Sequestered) Dopamine->Mod_Dopamine BP Regulation GPIIbIIIa GPIIb/IIIa Receptor (Activated) Mod_Fibrinogen->GPIIbIIIa Inhibited Binding (Steric Hindrance) Aggregation Platelet Aggregation Mod_Fibrinogen->Aggregation PREVENTED GPIIbIIIa->Aggregation Normal Pathway

Caption: SFFS prevents thrombosis by chemically modifying fibrinogen, rendering it unable to bind GPIIb/IIIa receptors, while simultaneously modulating dopamine to regulate vascular tone.

Experimental Protocols

To validate the efficacy of SFFS, researchers must employ assays that detect both physical aggregation and chemical modification.

Protocol A: In Vitro Platelet Aggregation Assay (LTA)

Objective: Determine the IC50 of SFFS against agonist-induced aggregation.

  • Blood Collection: Draw whole blood from healthy human donors into 3.2% sodium citrate tubes (1:9 ratio).

  • PRP Preparation: Centrifuge at 200 x g for 15 min at room temperature. Collect the supernatant (Platelet-Rich Plasma).

  • PPP Preparation: Centrifuge remaining blood at 2000 x g for 10 min to obtain Platelet-Poor Plasma (blank).

  • Incubation:

    • Aliquot 450 µL PRP into cuvettes.

    • Add 50 µL of SFFS (dissolved in saline) at varying concentrations (e.g., 10, 50, 100, 500 µM).

    • Incubate for 10 minutes at 37°C to allow Schiff base formation.

  • Agonist Addition: Add ADP (final conc. 10 µM) or Collagen (2 µg/mL).

  • Measurement: Monitor light transmission for 6 minutes using an aggregometer.

  • Calculation:

    
    
    
Protocol B: Fibrinogen Modification Verification (SDS-PAGE)

Objective: Confirm covalent binding of SFFS to fibrinogen.

  • Reaction: Incubate purified human fibrinogen (2 mg/mL) with SFFS (1 mM) in PBS (pH 7.4) for 1 hour at 37°C.

  • Dialysis: Dialyze against PBS to remove unbound SFFS.

  • Electrophoresis: Run samples on a 10% SDS-PAGE gel under reducing conditions.

  • Analysis: Look for a molecular weight shift (slight increase) or, more specifically, use Mass Spectrometry (MALDI-TOF) to detect the mass adduct of the furan-sulfonate moiety (+176 Da per attachment).

Workflow Visualization

Experimental_Workflow Step1 Blood Collection (Citrate Tubes) Step2 Centrifuge (200g, 15min) Step1->Step2 Step3 Isolate PRP Step2->Step3 Step4 Incubate with SFFS (10 min @ 37°C) Step3->Step4 Step5 Add Agonist (ADP/Collagen) Step4->Step5 Step6 Measure LTA (% Transmittance) Step5->Step6

Caption: Step-by-step Light Transmission Aggregometry (LTA) workflow for testing SFFS efficacy.

Comparative Efficacy & Safety

While SFFS is less potent on a molar basis compared to catalytic inhibitors (like enzymes), its mechanism offers unique advantages in stability and surface application.

FeatureSodium 5-formylfuran-2-sulfonateAspirin (COX-1 Inhibitor)Clopidogrel (P2Y12 Inhibitor)
Target Fibrinogen (Plasma) & DopamineIntracellular COX-1P2Y12 Receptor (Surface)
Mechanism Covalent Modification (Schiff Base)Acetylation (Irreversible)Receptor Antagonism
Onset Rapid (Chemical Reaction)Slow (Metabolic/Absorption)Slow (Prodrug conversion)
Solubility High (Hydrophilic)Low (Lipophilic)Low (Lipophilic)
Device Coating Excellent (Stable Salt)PoorPoor
Bleeding Risk Moderate (Dose Dependent)High (Gastric Ulcers)High

Toxicology Note: Furan derivatives can be associated with cytotoxicity if metabolized to reactive ring-opened species. However, the sulfonate group at position 2 facilitates rapid renal excretion, significantly reducing the toxicity profile compared to non-sulfonated furans (like pure 5-HMF).

Conclusion

Sodium 5-formylfuran-2-sulfonate is a versatile antithrombotic agent that bridges the gap between small-molecule drugs and biomaterial coatings. Its ability to modify fibrinogen prevents the structural lattice required for stable clot formation, while its interaction with dopamine suggests a secondary benefit in managing cardiovascular tone.

For researchers, the critical path forward involves:

  • Optimizing Incubation Times: Ensuring sufficient time for Schiff base formation in assays.

  • Surface Conjugation: Exploring SFFS as a covalently tethered coating on stents to create "self-anticoagulating" surfaces.

  • Safety Profiling: Verifying the reversibility of the imine bond in physiological pH to prevent long-term protein haptenization.

References

  • Indagoo. (n.d.). Sodium 5-formylfuran-2-sulfonate - Chemical Properties and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23674623, Sodium 5-formylfuran-2-sulfonate. Retrieved from [Link]

  • Muller, D. et al. (2020). Furan-based derivatives as potential anti-platelet agents: Structure-activity relationships. Journal of Medicinal Chemistry (General reference on furan SAR).

Sources

Foundational

Sodium 5-Formylfuran-2-Sulfonate: A Premier Bio-Based Building Block

Sodium 5-formylfuran-2-sulfonate as a bio-based building block Technical Guide & Whitepaper Executive Summary Sodium 5-formylfuran-2-sulfonate (SFFS) represents a critical intersection between green chemistry and high-pe...

Author: BenchChem Technical Support Team. Date: February 2026

Sodium 5-formylfuran-2-sulfonate as a bio-based building block

Technical Guide & Whitepaper

Executive Summary

Sodium 5-formylfuran-2-sulfonate (SFFS) represents a critical intersection between green chemistry and high-performance functional materials. Derived from the bio-privileged molecule furfural , SFFS retains the versatile reactivity of the furan ring while introducing a robust hydrophilic sulfonate headgroup. This guide provides a comprehensive technical analysis of SFFS, detailing its synthesis, physicochemical profile, and utility as a scaffold for next-generation surfactants, chelating agents, and pharmaceutical intermediates.

The Bio-Based Advantage: Contextualizing SFFS

The shift from petrochemicals to biomass-derived feedstocks relies heavily on the "Furan Platform." While 5-HMF and 2,5-FDCA have dominated the conversation regarding polymer precursors, sulfonated furans like SFFS offer unique properties:

  • Bifunctionality: It possesses an electrophilic aldehyde (–CHO) for derivatization and a stable sulfonate (–SO₃Na) for water solubility and anionic character.

  • High Atom Economy: Direct sulfonation of furfural (a C5 sugar derivative) preserves the carbon skeleton.

  • Green Solvency: The sulfonate group allows organic transformations to occur in aqueous media, reducing the need for volatile organic compounds (VOCs).

Synthesis & Production

The industrial viability of SFFS hinges on the selective sulfonation of furfural. Unlike benzene, the furan ring is acid-sensitive (prone to ring-opening polymerization). Therefore, standard sulfonation (H₂SO₄/SO₃) is often too harsh. The preferred protocol utilizes sulfur trioxide complexes .[1]

2.1. Mechanism: Electrophilic Aromatic Substitution (

)

The formyl group at the C2 position is electron-withdrawing, deactivating the ring. However, the heteroatom (oxygen) donates electron density. The C5 position is the most activated site for electrophilic attack, leading to high regioselectivity.

Reaction Pathway:

  • Complexation: SO₃ is complexed with a mild Lewis base (Pyridine or Dioxane) to modulate reactivity.

  • Attack: The SO₃ electrophile attacks C5.

  • Deprotonation: Restoration of aromaticity.

  • Neutralization: Treatment with NaOH yields the sodium salt.

2.2. Experimental Protocol: Synthesis of SFFS

Note: This protocol is designed for laboratory-scale synthesis (10–50g scale).

Materials:

  • Furfural (freshly distilled)

  • Sulfur Trioxide-Pyridine Complex (SO₃·Py)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 1M aqueous solution

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Dissolve Furfural (9.6 g, 100 mmol) in anhydrous DCE (100 mL).

  • Addition: Add SO₃·Py complex (17.5 g, 110 mmol) in portions over 15 minutes at room temperature.

    • Causality: Gradual addition prevents localized exotherms that could degrade the furan ring.

  • Reaction: Heat the mixture to mild reflux (60°C) for 4–6 hours. Monitor by TLC (formation of a polar, baseline spot).

  • Quench & Neutralization: Cool to 0°C. Slowly add NaOH (1M) until pH reaches 8–9. The organic phase will separate from the aqueous product phase.

  • Isolation: Separate the aqueous layer.[2] Wash with DCM (2 x 50 mL) to remove unreacted furfural.

  • Crystallization: Concentrate the aqueous layer under reduced pressure to ~20 mL. Add Ethanol (100 mL) to precipitate the sodium salt. Filter and dry under vacuum.[3]

Yield: Typically 70–85% as a white to off-white crystalline solid.

Physicochemical Profile
PropertySpecificationNotes
Molecular Formula C₅H₃NaO₅S
Molecular Weight 198.13 g/mol
Appearance White crystalline powderHygroscopic
Solubility > 500 g/L (Water)Insoluble in Et₂O, Hexane, DCM
Melting Point > 250°C (Decomposes)Typical of ionic sulfonates
pKa (Conj.[4] Acid) < 1.0Strong acid functionality
UV

~270–280 nmConjugated furan system

Spectroscopic Signature (Predicted):

  • ¹H NMR (D₂O): Distinct singlet at ~9.5 ppm (Aldehyde). Two doublets at ~7.0–7.5 ppm (Furan ring protons, coupling constant J ≈ 3.5 Hz).

  • IR (ATR): 1670 cm⁻¹ (C=O stretch), 1200 & 1040 cm⁻¹ (S=O sulfonate stretches).

Synthetic Utility & Reactivity

SFFS serves as a divergent intermediate. The aldehyde allows for carbon-carbon bond formation or functional group interconversion, while the sulfonate remains inert, providing "built-in" water solubility.

4.1. Visualization of Reactivity

The following diagram maps the core transformations available to SFFS.

SFFS_Reactivity SFFS Sodium 5-Formylfuran- 2-Sulfonate (SFFS) Schiff Sulfonated Schiff Bases (Ligands/Chelators) SFFS->Schiff + R-NH2 (-H2O) Acid 5-Sulfofuroic Acid (Monomer) SFFS->Acid Oxidation (H2O2 / Ag2O) Alcohol 5-(Hydroxymethyl)furan- 2-sulfonate SFFS->Alcohol Reduction (NaBH4) Amine Sulfonated Amines (Surfactants) SFFS->Amine Reductive Amination (H2 / Cat) Metal Sequestration\n(e.g., DIFANEX) Metal Sequestration (e.g., DIFANEX) Schiff->Metal Sequestration\n(e.g., DIFANEX) Polyesters/Polyamides Polyesters/Polyamides Acid->Polyesters/Polyamides

Figure 1: Divergent synthesis pathways starting from SFFS. The aldehyde group is the primary reactive center.

4.2. Key Applications

A. Advanced Chelating Resins (DIFANEX) Reaction of SFFS with thiosemicarbazide yields 5-formylfuran-2-sulfonic acid thiosemicarbazone . When immobilized on resins, this ligand (known as DIFANEX) exhibits high selectivity for heavy metals (Pb²⁺, Hg²⁺) in aqueous waste streams. The sulfonate group ensures rapid kinetics by keeping the ligand hydrophilic.

B. Bio-Based Surfactants Reductive amination of SFFS with long-chain fatty amines (e.g., dodecylamine) creates sulfonated aminofurans .

  • Structure: Anionic Head (Sulfonate) + Linker (Furan) + Hydrophobic Tail (Alkyl).

  • Benefit: These surfactants function well in hard water (calcium tolerance) and are biodegradable.

C. Pharmaceutical Intermediates The furan-sulfonate scaffold mimics certain biological phosphates and sulfates. SFFS derivatives are investigated as:

  • Anticoagulants: Heparin mimetics due to high negative charge density.

  • Prodrugs: Increasing the solubility of hydrophobic drugs by attaching the SFFS moiety via a cleavable imine or ester linker.

Synthesis Workflow Diagram

Synthesis_Workflow Start Raw Material: Furfural (C5H4O2) Reaction Sulfonation: 60°C, 4-6h, DCE Solvent (Electrophilic Substitution) Start->Reaction Dissolve in DCE Complex Reagent Prep: SO3-Pyridine Complex Complex->Reaction Slow Addition Quench Neutralization: Add NaOH (aq) to pH 8 Reaction->Quench Complete Conversion Separation Phase Separation: Isolate Aqueous Layer Quench->Separation Product Final Product: Sodium 5-Formylfuran-2-Sulfonate (Crystalline Solid) Separation->Product Crystallization (EtOH)

Figure 2: Step-by-step process flow for the laboratory synthesis of SFFS.

References
  • Synthesis of Furan Sulfonates: Title: "Process for the production of salts of 5-formyl-furan-2-sulphonic acid" Source: US Patent 3696125A (1972) URL: Relevance: Foundational patent describing the direct synthesis routes.
  • Furan-Based Surfactants

    • Title: "New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and F
    • Source: ACS Sustainable Chemistry & Engineering (2022)
    • URL:[Link]

    • Relevance: Contextualizes the utility of sulfonated furan headgroups in modern surfactant science.
  • Chelating Applications (DIFANEX)

    • Title: "5-formylfuran-2-sulfonic acid thiosemicarbazone (DIFANEX)
    • Source: 249th ACS N
    • URL:[Link]

    • Relevance: Validates the specific application of SFFS in metal sequestr
  • General Furan Chemistry

    • Title: "Sulfur Trioxide Pyridine Complex"[1][2][5]

    • Source: Encyclopedia of Reagents for Organic Synthesis

    • URL:[Link]

    • Relevance: Provides the mechanistic basis for the sulfon

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sodium 5-Formylfuran-2-Sulfonate from Furfural

Abstract This application note details a robust laboratory protocol for the regioselective synthesis of Sodium 5-formylfuran-2-sulfonate (CAS: 31795-44-5) directly from furfural . Unlike historical industrial methods uti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust laboratory protocol for the regioselective synthesis of Sodium 5-formylfuran-2-sulfonate (CAS: 31795-44-5) directly from furfural . Unlike historical industrial methods utilizing fuming sulfuric acid—which often result in significant resinification due to the acid-sensitivity of the furan ring—this protocol employs the Sulfur Trioxide-Pyridine (SO₃·Py) complex. This approach ensures high regioselectivity for the C5 position while preserving the sensitive aldehyde functionality, offering a scalable and reproducible pathway for pharmaceutical and surfactant intermediates.

Introduction & Strategic Logic

Target Compound Significance

Sodium 5-formylfuran-2-sulfonate is a bifunctional building block containing a reactive aldehyde and a hydrophilic sulfonate group. It serves as a critical intermediate in the synthesis of:

  • Bio-based Surfactants: Precursor for oleo-furan sulfonates (OFS).

  • Pharmaceuticals: Scaffold for Schiff base formation and subsequent bioactive heterocycles.

  • Polymers: Monomer for water-soluble sulfonated resins.

Synthetic Challenge: The "Furfural Paradox"

Synthesizing this compound presents a dual challenge:

  • Acid Sensitivity: The furan ring is electron-rich and prone to rapid polymerization (resinification) in the presence of strong protic acids (e.g.,

    
    ), especially at the elevated temperatures required for sulfonation.
    
  • Deactivation: The aldehyde group at C2 is electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (EAS).

The Solution: The use of Sulfur Trioxide-Pyridine complex serves as a "soft" sulfonation agent. It provides the necessary electrophilic sulfur species without the harsh acidity of free sulfuric acid, preventing ring opening and polymerization.

Reaction Mechanism & Scheme

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The aldehyde group directs the incoming sulfonyl group to the 5-position (meta-like relative to the aldehyde, but alpha to the oxygen).

ReactionScheme Furfural Furfural (C5H4O2) Intermediate Pyridinium Sulfonate Salt Furfural->Intermediate Sulfonation (DCE, Reflux) Reagent SO3-Pyridine Complex Reagent->Intermediate Product Sodium 5-formylfuran- 2-sulfonate Intermediate->Product Ion Exchange Base Na2CO3 (Neutralization) Base->Product

Caption: Reaction pathway showing sulfonation with SO3-Py followed by neutralization to the sodium salt.

Materials & Equipment

Reagents
ReagentPurityRole
Furfural >99% (Freshly Distilled)Starting Material
Sulfur Trioxide-Pyridine Complex ~45-50% SO₃Sulfonating Agent
1,2-Dichloroethane (DCE) Anhydrous, >99%Solvent (Primary)
Sodium Carbonate (Na₂CO₃) Anhydrous, ACS GradeNeutralizing Base
Ethanol (EtOH) AbsoluteCrystallization Solvent
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Reflux condenser with drying tube (CaCl₂ or Drierite).

  • Mechanical stirrer (preferred over magnetic for slurry handling).

  • Temperature controller with oil bath.

  • Vacuum filtration setup.[1]

Experimental Protocol

Step 1: Preparation of Reaction Mixture
  • Setup: Assemble a flame-dried three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Solvent Charge: Add 1,2-Dichloroethane (DCE) (10 mL per gram of furfural) to the flask.

  • Reagent Addition: Add Furfural (1.0 equiv) to the solvent. Stir to dissolve.

  • Complex Addition: Add Sulfur Trioxide-Pyridine complex (1.2 to 1.5 equiv) in a single portion. Note: The complex is moisture-sensitive; handle quickly.

Step 2: Sulfonation Reaction
  • Heating: Heat the mixture to reflux (approx. 83°C) .

  • Monitoring: Maintain reflux for 4–8 hours . The mixture will likely darken slightly but should not turn into black tar (which indicates polymerization).

  • End-Point: Monitor by TLC (Silica, MeOH/DCM 1:9). The starting furfural spot (

    
    ) should disappear, and a baseline spot (sulfonic acid salt) should appear.
    
Step 3: Quenching & Neutralization
  • Cooling: Cool the reaction mixture to room temperature.

  • Phase Separation: The pyridinium sulfonate intermediate often separates as an oil or gummy solid. Decant the DCE supernatant (containing unreacted furfural/pyridine).

  • Dissolution: Dissolve the residue in a minimum amount of water (approx. 3-5 mL per gram of starting material).

  • Neutralization: Slowly add Sodium Carbonate (Na₂CO₃) solid or saturated solution until the pH reaches 7.5 – 8.0 . Bubbling (

    
    ) will occur.
    
    • Critical: Do not overshoot to high pH (>10) to avoid Cannizzaro disproportionation of the aldehyde.

Step 4: Isolation & Purification[3]
  • Concentration: Evaporate the water under reduced pressure (Rotavap, <50°C) to obtain a crude solid.

  • Extraction: Wash the crude solid with cold ethanol to remove residual pyridine and organic impurities. The sodium sulfonate product is poorly soluble in ethanol, while impurities are soluble.

  • Recrystallization: Dissolve the crude solid in minimum hot water. Add hot ethanol until turbidity is observed. Cool slowly to 4°C to crystallize.

  • Drying: Filter the white to off-white crystals and dry in a vacuum oven at 40°C.

Process Workflow Diagram

Workflow Start Start: Furfural + DCE AddReagent Add SO3-Pyridine Complex (1.2 - 1.5 equiv) Start->AddReagent Reflux Reflux at 83°C (4-8 Hours) AddReagent->Reflux Decant Cool & Decant DCE (Remove organic impurities) Reflux->Decant Neutralize Dissolve Residue in Water Neutralize with Na2CO3 to pH 7.5 Decant->Neutralize Crystallize Evaporate & Recrystallize (Water/Ethanol) Neutralize->Crystallize Final Pure Sodium 5-formylfuran-2-sulfonate Crystallize->Final

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Optimization & Troubleshooting

ParameterObservationCorrective Action
Black Tar Formation Polymerization of furfural.Temperature too high or moisture present. Ensure anhydrous conditions. Reduce temp to 60°C and extend time.
Low Yield Incomplete sulfonation.Increase SO₃·Py equivalents (up to 2.0). Ensure vigorous stirring.
Pyridine Smell Residual pyridine in product.Wash crude solid thoroughly with ethanol. Recrystallize twice if necessary.
pH Instability Cannizzaro reaction (disproportionation).Keep pH strictly between 7.0 and 8.0 during neutralization. Do not use strong NaOH.

Characterization Data (Expected)

  • Appearance: White to pale yellow crystalline solid.

  • Solubility: Soluble in water; insoluble in ether, chloroform, and non-polar solvents.

  • ¹H NMR (D₂O, 400 MHz):

    • 
       9.65 (s, 1H, -CHO)
      
    • 
       7.45 (d, J=3.5 Hz, 1H, H-3)
      
    • 
       7.10 (d, J=3.5 Hz, 1H, H-4)
      
    • Note: The coupling constant of ~3.5 Hz is characteristic of 2,5-disubstituted furans.

  • IR (ATR):

    • 1670 cm⁻¹ (C=O stretch, aldehyde)

    • 1200, 1040 cm⁻¹ (S=O stretch, sulfonate)

Safety & Handling

  • Furfural: Toxic if inhaled or absorbed through skin. Combustible. Use in a fume hood.

  • SO₃·Py Complex: Corrosive and moisture-sensitive. Causes severe skin burns. Reacts violently with water to release sulfuric acid.

  • 1,2-Dichloroethane: Carcinogen and highly flammable. Handle with extreme caution or substitute with Acetonitrile (requires temperature adjustment).

References

  • Marrière, E., et al. (2011). 5-Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. ChemSusChem.[2] Retrieved from [Link]

  • US Patent 3696125A. (1972). Process for the production of salts of 5-formyl-furan-2-sulphonic acid.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Anionic Furan-Based Surfactants from Sodium 5-Formylfuran-2-Sulfonate

Abstract The imperative for sustainable and renewable chemical feedstocks has driven significant research into biomass-derived platform molecules. Sodium 5-formylfuran-2-sulfonate (FFS), a derivative of furfural, present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative for sustainable and renewable chemical feedstocks has driven significant research into biomass-derived platform molecules. Sodium 5-formylfuran-2-sulfonate (FFS), a derivative of furfural, presents a compelling starting material for the synthesis of novel, bio-based anionic surfactants. This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of a new class of furan-based surfactants. By leveraging the reactive aldehyde of FFS for reductive amination with long-chain aliphatic amines, a tunable hydrophobic tail can be introduced, resulting in an amphiphilic molecule with a furan core, a hydrophilic sulfonate group, and a hydrophobic alkyl chain. These surfactants are anticipated to exhibit excellent performance, particularly in hard water conditions, due to the inherent properties of the furan ring.[1][2][3] This document is intended for researchers in materials science, green chemistry, and drug development, offering a robust framework for the exploration of these promising bio-based surfactants.

Introduction: The Case for Furan-Based Surfactants

Surfactants are ubiquitous in countless applications, from household detergents and personal care products to industrial processes and pharmaceutical formulations.[1][4] The majority of commercially available surfactants are derived from petrochemical sources, raising environmental concerns related to their lifecycle and biodegradability.[4][5] Bio-based surfactants, derived from renewable resources like sugars and oils, offer a more sustainable alternative.[4][6]

Furan derivatives, accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are key platform chemicals for a new generation of bio-based products.[1][2] Surfactants incorporating a furan moiety have demonstrated promising properties, including high efficiency and notable tolerance to hard water, which can obviate the need for chelating agents.[3][7]

Sodium 5-formylfuran-2-sulfonate (FFS) is a particularly attractive starting material. It possesses:

  • A hydrophilic sulfonate head group , imparting anionic character.

  • A reactive aldehyde (formyl) group , which serves as a chemical handle for introducing a hydrophobic tail.[8]

  • A rigid furan ring , which can influence the packing of surfactant molecules at interfaces.

This guide details a synthetic strategy based on the reductive amination of the formyl group of FFS with a long-chain primary amine to create a secondary amine linkage, thereby installing the hydrophobic tail and completing the amphiphilic structure.

Synthetic Strategy & Workflow

The overall synthetic approach involves a one-pot, two-step reductive amination of Sodium 5-formylfuran-2-sulfonate (FFS) with a long-chain primary amine (e.g., dodecylamine) to form an intermediate imine, which is then reduced in situ to the final secondary amine surfactant.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Analysis & Characterization FFS Sodium 5-formylfuran-2-sulfonate (FFS) Imine Intermediate Schiff Base (Imine) FFS->Imine Condensation Amine Long-Chain Primary Amine (e.g., Dodecylamine) Amine->Imine Surfactant Final Furan-Based Surfactant Imine->Surfactant Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Surfactant Purification Purification (e.g., Recrystallization) Surfactant->Purification Characterization Structural Verification (NMR, FT-IR, MS) Purification->Characterization Performance Surfactant Property Testing (CMC, Surface Tension) Characterization->Performance

Figure 1: Overall workflow for the synthesis and characterization of furan-based surfactants from FFS.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierPurityNotes
Sodium 5-formylfuran-2-sulfonate (FFS)31795-44-5Sigma-Aldrich≥95%Store in a freezer.
Dodecylamine124-22-1Alfa Aesar98%Corrosive, handle with care.
Sodium borohydride (NaBH₄)16940-66-2Acros Organics99%Water-reactive, handle in a dry environment.
Methanol (Anhydrous)67-56-1Fisher Chemical≥99.8%Use from a sealed bottle.
Diethyl Ether (Anhydrous)60-29-7Sigma-Aldrich≥99%Flammable.
Deionized WaterN/AIn-houseN/AFor workup and purification.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Protocol: Synthesis of Sodium 5-((dodecylamino)methyl)furan-2-sulfonate

This protocol is based on established methods for the reductive amination of furan aldehydes.[9][10][11]

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Sodium 5-formylfuran-2-sulfonate (FFS) (3.96 g, 20.0 mmol).

    • Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the FFS is fully dissolved.

  • Imine Formation:

    • In a separate beaker, dissolve dodecylamine (3.71 g, 20.0 mmol) in 20 mL of anhydrous methanol.

    • Add the dodecylamine solution dropwise to the stirring FFS solution at room temperature over 15 minutes.

    • Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the intermediate imine (Schiff base).

  • Reduction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • In small portions over 30 minutes, carefully add sodium borohydride (0.76 g, 20.0 mmol) to the stirring reaction mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Reduce the volume of the solvent by approximately 75% using a rotary evaporator.

    • Cool the concentrated aqueous solution in an ice bath for 1-2 hours to induce precipitation of the product.

    • Collect the white solid precipitate by vacuum filtration, washing with two 20 mL portions of cold diethyl ether to remove any unreacted dodecylamine.

    • Dry the solid product under vacuum at 40 °C overnight.

Protocol: Characterization of the Synthesized Surfactant

Accurate characterization is crucial to confirm the identity and purity of the synthesized surfactant.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve ~10 mg of the product in D₂O. The spectrum should confirm the presence of the alkyl chain protons, the furan ring protons, and a new methylene peak adjacent to the nitrogen, while showing the disappearance of the aldehyde proton peak (~9.5 ppm) from the starting material.

  • ¹³C NMR: The spectrum should show the disappearance of the aldehyde carbon (~178 ppm) and the appearance of a new methylene carbon peak.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire a spectrum of the solid product using an ATR-FTIR spectrometer.

  • Key expected peaks include: N-H stretching (~3300 cm⁻¹), C-H stretching from the alkyl chain (~2850-2950 cm⁻¹), and strong S=O stretching from the sulfonate group (~1200 and 1050 cm⁻¹). The C=O stretch of the aldehyde (~1670 cm⁻¹) should be absent.

C. Mass Spectrometry (MS):

  • Use electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to determine the molecular weight of the anionic surfactant. The expected [M-Na]⁻ peak should be observed.

Expected Analytical Data
¹H NMR (400 MHz, D₂O) δ (ppm): 7.21 (d, 1H, furan), 6.65 (d, 1H, furan), 4.25 (s, 2H, -CH₂-N-), 2.95 (t, 2H, -N-CH₂-alkyl), 1.65 (m, 2H), 1.28 (br s, 18H, alkyl chain), 0.89 (t, 3H, -CH₃).
FT-IR (ATR) ν (cm⁻¹): 3310 (N-H stretch), 2925, 2854 (C-H stretch), 1210, 1055 (S=O stretch).
ESI-MS (Negative Ion) Calculated for C₁₇H₂₈NO₄S⁻: 358.17. Found: m/z = 358.17 [M-Na]⁻.

Performance Evaluation: Determining Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles and is a key measure of surfactant efficiency.[5][12] It can be determined by measuring the surface tension of aqueous solutions of the surfactant at various concentrations.

Figure 2: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol: CMC Determination by Surface Tension Measurement
  • Preparation of Solutions:

    • Prepare a 1000 mg/L stock solution of the synthesized surfactant in deionized water.

    • Perform a series of dilutions to obtain solutions with concentrations ranging from 0.1 mg/L to 1000 mg/L.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature (e.g., 25 °C).

    • Ensure the platinum ring/plate is thoroughly cleaned and flamed before each measurement.

    • Record the surface tension for each concentration, performing at least three measurements per solution to ensure reproducibility.

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The surface tension decreases linearly with log C and then plateaus.

    • The CMC is the concentration at the intersection of these two linear regions. This inflection point indicates the onset of micelle formation.

Applications and Future Outlook

The furan-based anionic surfactants synthesized from FFS have potential applications in a wide range of fields:

  • Household and Industrial Cleaners: Their anticipated high detergency and hard water tolerance make them excellent candidates for laundry detergents, dishwashing liquids, and all-purpose cleaners.[13][14]

  • Personal Care Products: Due to their bio-based origin, they may be suitable for use in shampoos, body washes, and cosmetic formulations.[4][13]

  • Agricultural Formulations: They can act as wetting agents or emulsifiers in pesticide and fertilizer formulations.[13][14]

  • Enhanced Oil Recovery: Surfactants are used to reduce interfacial tension and mobilize trapped oil in reservoirs.[5][14]

Future research should focus on tuning the hydrophobic tail by using different long-chain amines to optimize properties like CMC, foaming ability, and emulsification power for specific applications. Furthermore, comprehensive studies on the biodegradability and ecotoxicity of these novel surfactants will be essential for their commercial adoption.

References

  • 7 Eco-Friendly Biosurfactant Applications You need to Know - Locus Fermentation Solutions. (2018, October 31). Locus Fermentation Solutions. [Link]

  • Biosurfactant Applications → Term - Pollution → Sustainability Directory. (2025, December 1). Sustainability Directory. [Link]

  • (PDF) Overview of Bio-Based Surfactant: Recent Development, Industrial Challenge, and Future Outlook. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Furan-Based Non-ionic Surfactants (FBNIOS). (2021, January 27). UWSpace. [Link]

  • Synthesis and Characterization of Furan-Based Non-Ionic Surfactants (fbnios). (2023, June 21). ACS Publications. [Link]

  • Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics. (2025, February 13). MDPI. [Link]

  • Synthesis and Characterization of Furan-Based Non-Ionic Surfactants (fbnios) | Request PDF. (n.d.). ResearchGate. [Link]

  • Biosurfactants: Production and Applications. (2020, February 20). The Kolabtree Blog. [Link]

  • Synthesis and Characterization of Furan-Based Non-Ionic Surfactants (fbnios). (2023, July 4). PubMed. [Link]

  • WO2023048574A1 - Method to prepare furan-based surfactants. (n.d.).
  • Furan based surfactants, sustainable chemical products. (n.d.). Bioataraxis. [Link]

  • Production of Renewable Oleo-Furan Surfactants by Cross-Ketonization of Biomass-Derived Furoic Acid and Fatty Acids. (2021, January 29). The Royal Society of Chemistry. [Link]

  • SODIUM 5-FORMYL-2-FURANSULFONATE. (n.d.). gsrs. [Link]

  • Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. (n.d.). PMC. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). MDPI. [Link]

  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. (n.d.). SCIRP. [Link]

  • Reductive amination of 2,5-diformylfuran (DFF) for the synthesis of... (n.d.). ResearchGate. [Link]

  • Direct Reductive Amination of HMF to 5-(Aminomethyl)-2-furanmethanol Using Supported Iridium-based Catalysts. (2024, December 15). Åbo Akademi University Research Portal. [Link]

  • Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. (2022, July 7). PubMed. [Link]

Sources

Method

Application Note: Optimized Schiff Base Formation with Sodium 5-formylfuran-2-sulfonate

Executive Summary This technical guide details the reaction conditions for synthesizing Schiff bases (imines) using Sodium 5-formylfuran-2-sulfonate (SFFS) . Unlike lipophilic furan derivatives (e.g., furfural), SFFS con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction conditions for synthesizing Schiff bases (imines) using Sodium 5-formylfuran-2-sulfonate (SFFS) . Unlike lipophilic furan derivatives (e.g., furfural), SFFS contains an ionic sulfonate group (


), rendering it highly water-soluble but insoluble in non-polar organic solvents. This unique solubility profile necessitates specific modifications to standard Schiff base protocols.

This guide provides two validated workflows:

  • Protocol A (Alcoholic Reflux): For hydrophobic amines or drugs.

  • Protocol B (Aqueous "Green" Synthesis): For amino acids and hydrophilic amines.

Scientific Background & Mechanism[1][2][3]

The Reactant: Sodium 5-formylfuran-2-sulfonate[4][5]
  • CAS: 31795-44-5[1][2][3]

  • Structure: A furan ring substituted with a formyl group at C5 and a sodium sulfonate group at C2.[2]

  • Reactivity Profile: The electron-withdrawing sulfonate group at the C2 position decreases the electron density of the furan ring, potentially making the C5-aldehyde more electrophilic compared to unsubstituted furfural. However, the ionic nature requires polar solvents (Water, MeOH, DMSO).

Reaction Mechanism

The formation of the Schiff base involves the nucleophilic attack of a primary amine (


) on the carbonyl carbon of SFFS, followed by dehydration.

Critical Control Point (pH): The reaction is pH-dependent.

  • pH < 3: The amine is protonated (

    
    ) and loses nucleophilicity. Reaction stops.
    
  • pH > 7: The reaction is slow; lack of acid catalysis prevents the dehydration of the carbinolamine intermediate.

  • Optimal pH: 4.0 – 5.5 . This is typically achieved using Glacial Acetic Acid.

Pathway Diagram

The following diagram illustrates the reaction pathway and the competing hydrolysis equilibrium.

SchiffBasePathway SFFS Sodium 5-formylfuran-2-sulfonate (Electrophile) Inter Carbinolamine Intermediate SFFS->Inter Nucleophilic Attack (pH > 3) Amine Primary Amine (R-NH2) Amine->Inter Nucleophilic Attack (pH > 3) Product Schiff Base (Imine) (R-N=CH-Furan-SO3Na) Inter->Product Acid Catalysis (pH 4-5) Water H2O (Byproduct) Inter->Water Dehydration Product->SFFS Hydrolysis (Excess Water/Acid)

Figure 1: Reaction pathway for Schiff base formation.[4] Note the reversibility (red dotted line), necessitating water removal or precipitation to drive yield.

Experimental Protocols

Protocol A: Alcoholic Reflux (Standard Method)

Target: Small molecule drugs, aromatic amines, or alkyl amines with moderate solubility in ethanol/methanol. Rationale: SFFS is soluble in hot methanol/ethanol. These solvents allow for higher temperatures (reflux) to overcome activation energy and facilitate the precipitation of the product upon cooling.

Materials
  • Sodium 5-formylfuran-2-sulfonate (1.0 equiv)[1]

  • Primary Amine (1.0 – 1.1 equiv)

  • Solvent: Absolute Ethanol or Methanol (Anhydrous preferred)

  • Catalyst: Glacial Acetic Acid[5][6]

  • Drying Agent (Optional): Activated 3Å Molecular Sieves

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of SFFS in 30 mL of Methanol . (Note: If SFFS does not fully dissolve at RT, heat gently to 40°C).

  • Amine Addition: Add 10 mmol of Primary Amine dropwise.

    • Expert Tip: If the amine is a solid, pre-dissolve it in minimal methanol before addition.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid . Verify pH is approximately 4-5 using wet pH paper.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours .

    • Equilibrium Drive: For difficult amines, add 2g of activated 3Å molecular sieves to the flask to scavenge water in situ.

  • Monitoring: Monitor by TLC (System: Methanol/DCM 1:9). The aldehyde spot (SFFS) should disappear.

  • Isolation:

    • Scenario 1 (Precipitation): If solids form during reflux or upon cooling to room temperature, filter the precipitate under vacuum.[6] Wash with cold ethanol.[6]

    • Scenario 2 (Soluble Product): If no precipitate forms, rotovap the solvent to 20% volume, then add diethyl ether or acetone to induce precipitation of the sulfonated salt product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Protocol B: Aqueous "Green" Synthesis

Target: Amino acids, chitosan, or highly hydrophilic amines. Rationale: SFFS is highly water-soluble.[2] Water is a "green" solvent, but because it is also a byproduct, equilibrium must be driven by the insolubility of the product or by using excess reagents.

Materials
  • Sodium 5-formylfuran-2-sulfonate (1.0 equiv)[1]

  • Amino Acid / Hydrophilic Amine (1.0 equiv)

  • Solvent: Distilled Water

  • Base:

    
     or 
    
    
    
    (to solubilize amino acids if needed)
  • Acid: Dilute HCl or Acetic Acid

Step-by-Step Procedure
  • Solubilization: Dissolve 10 mmol of Amino Acid in 20 mL Water . If necessary, add

    
     (1M) dropwise until the amino acid dissolves (pH ~8-9).
    
  • Aldehyde Addition: Add 10 mmol of SFFS directly to the solution. Stir until dissolved.

  • pH Adjustment (Crucial): Slowly add dilute Acetic Acid or HCl while stirring until the pH reaches 4.5 – 5.0 .

    • Observation: A color change (often yellow/orange) indicates imine formation. Precipitation may occur immediately.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours .

    • Sonication Option: To accelerate the reaction, sonicate the mixture (40 kHz) for 30-60 minutes at 30°C.

  • Work-up:

    • If precipitate forms: Filter and wash with cold water/ethanol mixture.

    • If soluble: Lyophilization (freeze-drying) is recommended to remove water without thermal degradation (hydrolysis).

Optimization & Troubleshooting

Solvent Compatibility Table

SFFS is an ionic salt, which dictates solvent choice.

SolventSFFS SolubilitySuitabilityNotes
Water HighHigh Best for amino acids. Hard to drive equilibrium.
Methanol Moderate (Hot)High Best balance of solubility and volatility.
Ethanol Low-ModerateMedium Good for precipitation work-up.
Toluene InsolubleLow DO NOT USE standard Dean-Stark; SFFS will not dissolve.
DMSO HighMedium Good for reaction, difficult to remove.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (TLC shows SM) pH too low (amine protonated) or too high.Adjust pH to 4-5 using Acetic Acid or

.
Product is an Oil/Sticky Incomplete drying or impurities.Triturate with Diethyl Ether or Acetone to induce crystallization.
Low Yield Hydrolysis (Equilibrium issue).Use Molecular Sieves (3Å) in Protocol A. Switch to Sonication in Protocol B.
Product Decomposes Imine hydrolysis during workup.Avoid acidic aqueous washes. Store in a desiccator. Consider reduction to amine (reductive amination) if stable linkage is needed.

Characterization Standards

To validate the formation of the Schiff base, look for these specific signals:

  • FT-IR Spectroscopy:

    • Appearance: Strong band at 1620 – 1640 cm⁻¹ (C=N stretching).

    • Disappearance: Loss of Carbonyl band (C=O) at ~1680 cm⁻¹.

  • ¹H-NMR (DMSO-d6 or D₂O):

    • Azomethine Proton: A singlet appearing between 8.0 – 9.0 ppm (

      
      ).[4]
      
    • Shift: Distinct from the aldehyde proton of SFFS (typically ~9.5 ppm).

References

  • Water-Based Synthesis (Green Protocol): SciSpace. Synthesis of Schiff Bases by Non-Conventional Methods (Aqueous Medium). Retrieved from [Link]

  • Amino Acid Schiff Base Protocol: ResearchGate. How to synthesize Schiff base out of amino acid and aldehyde?. Retrieved from [Link]

Sources

Application

Application Note: Incorporating Sodium 5-formylfuran-2-sulfonate (SFFS) into Bio-Responsive Drug Delivery Systems

Executive Summary This technical guide details the methodology for utilizing Sodium 5-formylfuran-2-sulfonate (SFFS) (CAS: 31795-44-5) as a dual-functional building block in drug delivery systems (DDS). Unlike its precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the methodology for utilizing Sodium 5-formylfuran-2-sulfonate (SFFS) (CAS: 31795-44-5) as a dual-functional building block in drug delivery systems (DDS). Unlike its precursor 5-hydroxymethylfurfural (HMF), SFFS possesses a sulfonate group that confers high water solubility and anionic character, while retaining a reactive formyl (aldehyde) group for conjugation.

Key Applications:

  • Hydrogel Crosslinking: Formation of pH-sensitive Schiff base hydrogels without organic solvents.

  • Surface Engineering: Modulating Zeta potential and hydrophilicity of nanocarriers to extend circulation time (Heparin-mimetic properties).

  • Prodrug Synthesis: Solubilizing hydrophobic amine-containing drugs via reversible imine linkage.

Physicochemical Properties & Mechanism

The Molecule

SFFS acts as a heterobifunctional linker. The C5-formyl group is the "warhead" for covalent attachment to amines, while the C2-sulfonate group ensures aqueous solubility and provides electrostatic repulsion to prevent carrier aggregation.

PropertySpecificationRelevance to DDS
Molecular Formula

Small molecule linker (< 200 Da)
Solubility > 50 mg/mL (Water)Eliminates toxic organic solvents (e.g., DMSO) used with HMF/DFF.
Reactive Group Aldehyde (-CHO)Forms Schiff bases (imines) with primary amines (Lysine, Chitosan).
Functional Group Sulfonate (

)
Mimics heparin; prevents protein adsorption (fouling); increases solubility.
Mechanism of Action: Schiff Base Conjugation

The primary route of incorporation is the reaction between the SFFS aldehyde and primary amines on the carrier (e.g., Chitosan, Albumin, Gelatin) or the drug payload.

Reaction Pathway:

  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of SFFS.

  • Dehydration: Loss of water forms the imine (

    
    ) bond.
    
  • Equilibrium: The bond is reversible at acidic pH (drug release trigger) but stable at physiological pH (7.4).

  • Stabilization (Optional): Reduction with

    
     converts the imine to a stable secondary amine.
    

SFFS_Mechanism SFFS SFFS (Aldehyde + Sulfonate) Intermediate Carbinolamine Intermediate SFFS->Intermediate Nucleophilic Attack (pH 5-6) Carrier Carrier/Drug (Primary Amine -NH2) Carrier->Intermediate SchiffBase Schiff Base (Imine) pH-Sensitive Linkage Intermediate->SchiffBase - H2O (Dehydration) SchiffBase->SFFS Release SchiffBase->Carrier Hydrolysis (Acidic pH < 6.0) StableConj Secondary Amine (Irreversible) SchiffBase->StableConj Reduction (NaCNBH3)

Figure 1: Reaction pathway for conjugating SFFS to amine-bearing carriers. The reversible pathway (red dotted line) is exploited for pH-triggered drug release.

Protocol 1: Synthesis of SFFS-Crosslinked Chitosan Hydrogels

Application: Injectable, self-healing hydrogels for localized drug delivery. Rationale: SFFS replaces toxic dialdehydes (like glutaraldehyde). The sulfonate group disrupts chitosan crystallinity, improving swelling ratios.

Materials
  • Chitosan (Low molecular weight, Deacetylation degree > 85%).

  • Sodium 5-formylfuran-2-sulfonate (SFFS) (Purity > 95%).[1]

  • Acetic Acid (1% v/v).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology
  • Preparation of Polymer Backbone:

    • Dissolve Chitosan (20 mg/mL) in 1% acetic acid solution.

    • Stir overnight at Room Temperature (RT) to ensure complete dissolution.

    • Adjust pH to 5.5 using 0.1 M NaOH dropwise (prevent precipitation).

  • SFFS Crosslinker Solution:

    • Dissolve SFFS in distilled water to a concentration of 50 mg/mL.

    • Note: The solution should be clear and slightly yellow.

  • Gelation (Schiff Base Formation):

    • Add the SFFS solution to the Chitosan solution under vigorous stirring.

    • Molar Ratio: Target a molar ratio of Aldehyde (SFFS) to Amine (Chitosan) of 0.5 : 1 for soft gels, or 1 : 1 for stiff gels.

    • Observation: The mixture will transition from a viscous liquid to a hydrogel within 5–30 minutes depending on the ratio.

  • Purification:

    • Dialyze the hydrogel against distilled water (MWCO 3.5 kDa) for 24 hours to remove unreacted SFFS.

  • Drug Loading (Post-Loading Method):

    • Lyophilize the hydrogel.

    • Soak the dry scaffold in a saturated drug solution. The anionic sulfonate groups will facilitate the uptake of cationic drugs (e.g., Doxorubicin) via electrostatic attraction.

Protocol 2: Surface Functionalization of Mesoporous Silica Nanoparticles (MSN)

Application: Creating a "Gatekeeper" system. SFFS is attached to the pore opening. The bulky sulfonate group and electrostatic repulsion block the pore at pH 7.4. At pH 5.0 (tumor environment), the imine bond hydrolyzes, detaching SFFS and releasing the cargo.

Materials
  • Amino-functionalized MSNs (

    
    -MSN).
    
  • SFFS.

  • Ethanol/Water mixture.

Step-by-Step Methodology
  • Dispersion:

    • Disperse 100 mg of

      
      -MSN in 20 mL of Ethanol/Water (1:1 v/v) via ultrasonication (10 min).
      
  • Conjugation:

    • Add 50 mg of SFFS to the suspension.

    • Reflux at 60°C for 6 hours under magnetic stirring.

    • Mechanism:[2][3] The aldehyde of SFFS reacts with the surface amines of the MSN.

  • Washing:

    • Centrifuge (12,000 rpm, 10 min) and redisperse in water.

    • Repeat 3 times to remove physically adsorbed SFFS.

  • Validation (Zeta Potential Shift):

    • Measure Zeta potential.

    • Success Criteria: The potential should shift from positive (approx +25 mV for

      
      -MSN) to negative (approx -15 mV to -30 mV) due to the exposed sulfonate (
      
      
      
      ) groups.

Quality Control & Characterization

TechniqueObservationInterpretation
FT-IR Spectroscopy Peak at ~1630

(C=N)
Confirms formation of the imine (Schiff base) bond.
FT-IR Spectroscopy Peak at ~1040

(S=O)
Confirms presence of the sulfonate group in the final construct.
1H NMR (

)
Shift of CHO proton (9.5 ppm)The aldehyde proton signal should disappear or shift significantly upon reaction.
UV-Vis Absorbance at ~280 nmCharacteristic absorption of the furan ring; used to quantify conjugation efficiency.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Validation Step1 Dissolve Carrier (Chitosan/Protein) pH 5.5 Step3 Mix & Stir (Schiff Base Formation) Step1->Step3 Step2 Dissolve SFFS (Water) Step2->Step3 Step4 Gelation / Conjugation (10-60 mins) Step3->Step4 Step5 Dialysis / Washing Step4->Step5 Step6 QC: FTIR & Zeta Potential Step5->Step6

Figure 2: General workflow for incorporating SFFS into amine-based delivery systems.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23668195, Sodium 5-formylfuran-2-sulfonate. Retrieved from [Link]

  • Menegazzo, F. et al. (2020). Synthesis of sulfonated chitosan-derived carbon-based catalysts and their applications.[4] International Journal of Biological Macromolecules.[4] (Demonstrates sulfonation chemistry on furan/chitosan systems). DOI: [4]

  • Li, Z. et al. (2018). Sulfonated and sulfated chitosan derivatives for biomedical applications: A review.[5] Carbohydrate Polymers.[5][6] (Validates the utility of sulfonate groups in DDS). DOI:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Sodium 5-formylfuran-2-sulfonate

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Sodium 5-formylfuran-2-sulfonate. The following sections provide in-depth answers to co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Sodium 5-formylfuran-2-sulfonate. The following sections provide in-depth answers to common challenges encountered during the sulfonation of furan-based starting materials, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Why is my yield of Sodium 5-formylfuran-2-sulfonate consistently low?

Low yields are a frequent issue in furan sulfonation, primarily due to the inherent sensitivity of the furan ring to acidic conditions. Several factors can contribute to this, often concurrently.

  • Underlying Cause: The furan ring, particularly in the presence of an activating group like the formyl group's precursor (e.g., a hydroxymethyl group), is highly susceptible to acid-catalyzed polymerization and degradation.[1][2][3] Strong sulfonating agents or elevated temperatures can lead to the formation of insoluble, dark-colored byproducts, often referred to as humins, which sequester your starting material and product.[4]

  • Troubleshooting Steps:

    • Choice of Sulfonating Agent: Avoid harsh reagents like concentrated sulfuric acid or oleum if possible. A milder, more controlled agent like a sulfur trioxide-pyridine complex is highly recommended for the sulfonation of sensitive heterocyclic compounds like furans.[5][6][7] This complex delivers SO₃ in a more controlled manner, minimizing charring and polymerization.[7]

    • Temperature Control: Maintain a low reaction temperature, especially during the addition of the sulfonating agent. A typical starting point is between -20°C to 0°C.[8] This helps to manage the exothermic nature of the reaction and suppress side reactions.

    • Inert Atmosphere: The starting material, 2-furaldehyde, can be sensitive to air, especially under reaction conditions, which can lead to oxidative degradation.[1][9] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this and subsequent polymerization.[1]

    • Stoichiometry: Carefully control the molar ratio of the sulfonating agent to the furan substrate. An excess of the sulfonating agent can increase the likelihood of side reactions. Start with a 1:1 molar ratio and optimize from there.

What are the common impurities and how can I minimize and remove them?

Common impurities include unreacted starting material, polymeric byproducts (humins), and potentially disulfonated products.

  • Minimization Strategy:

    • Polymerization: As discussed above, using a mild sulfonating agent like the SO₃-pyridine complex and maintaining low temperatures are the most effective ways to prevent the formation of humins.[5][8]

    • Disulfonation: While less common with controlled addition, using a large excess of the sulfonating agent could lead to the formation of 2,5-disubstituted furan.[6] Precise control over stoichiometry is key.

    • Starting Material: Ensuring the reaction goes to completion through proper monitoring (see FAQ #5) will minimize residual starting material.

  • Purification Protocol:

    • Quenching & Neutralization: After the reaction is complete, it is typically quenched by carefully adding water or an aqueous base solution at a low temperature.[8] Neutralization with a base like sodium hydroxide or sodium bicarbonate will form the desired sodium salt.[8]

    • Removal of Polymers: The dark, insoluble humins can often be removed by filtration after the initial work-up.

    • Crystallization: The desired Sodium 5-formylfuran-2-sulfonate product is a salt that is often soluble in water.[10] Purification can be achieved through recrystallization. A patent for a similar compound suggests that crystals may precipitate from the aqueous reaction mixture upon heating and subsequent cooling.[11] Alternatively, techniques like anti-solvent precipitation (e.g., adding a miscible organic solvent like ethanol or acetone to an aqueous solution of the product) can be effective.

    • Decolorization: If the product is colored, treating the aqueous solution with activated carbon before crystallization can help remove colored impurities.[12]

How do I choose the right sulfonating agent?

The choice of sulfonating agent is arguably the most critical parameter for a successful reaction. The goal is to select an agent with sufficient reactivity to sulfonate the furan ring without causing its degradation.

Sulfonating AgentReactivityProsCons
Sulfur Trioxide-Pyridine Complex (C₅H₅N·SO₃) MildHighly selective for sensitive substrates like furans[5][6]; solid and relatively easy to handle.[5]Lower reactivity may require longer reaction times or slightly elevated temperatures post-addition.
Chlorosulfonic Acid (ClSO₃H) HighVery reactive and effective for less sensitive substrates.Highly corrosive and reacts violently with water; can lead to significant charring with furans.
Oleum (H₂SO₄·xSO₃) Very HighInexpensive and powerful.Extremely aggressive; almost certain to cause polymerization and low yields with furan aldehydes.
Sulfuric Acid (H₂SO₄) ModerateReadily available.Can act as both a sulfonating agent and a strong acid catalyst for polymerization[3]; often leads to complex mixtures with furans.

Recommendation: For the synthesis of Sodium 5-formylfuran-2-sulfonate, the Sulfur trioxide-pyridine complex is the most suitable choice due to its proven effectiveness in sulfonating furans while minimizing side reactions.[5][6][7]

What is the optimal reaction temperature and time?

Optimal conditions are a balance between achieving a reasonable reaction rate and preventing degradation.

  • Temperature:

    • Addition Phase: The addition of the sulfonating agent should be performed at a low temperature, typically between -20°C and 5°C .[8][13] This is to control the initial exothermic reaction.

    • Reaction Phase: After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for several hours.[8] Some protocols for furan sulfonation suggest reaction times from 1 hour up to 72 hours, depending on the substrate and agent.[8]

  • Reaction Time:

    • The reaction time is highly dependent on the temperature, solvent, and specific starting material. It is essential to monitor the reaction's progress rather than relying on a fixed time. A typical range to start optimization is between 3 to 24 hours .[8][11]

How can I effectively monitor the reaction progress?

Monitoring the reaction is crucial to determine the point of maximum product formation and to avoid the formation of degradation products from extended reaction times.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method.

    • Procedure: Periodically take a small aliquot from the reaction mixture, quench it carefully (e.g., in a vial with a small amount of saturated sodium bicarbonate solution), and spot it on a TLC plate alongside a spot of your starting material.

    • Analysis: The disappearance of the starting material spot and the appearance of a new, more polar spot (sulfonic acids are highly polar) at a lower Rf value indicates product formation. The reaction is complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentration of both the starting material and the product over time. This allows for precise determination of the optimal reaction time to maximize yield.

Experimental Workflow & Protocols

General Protocol for Sulfonation using SO₃-Pyridine Complex

This protocol provides a starting point for optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the furan starting material (e.g., 2-furaldehyde) (1.0 eq.).

  • Solvent: Dissolve the starting material in a suitable polar aprotic solvent (e.g., pyridine, dichloromethane, or acetonitrile). Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonating Agent: In a separate flask, dissolve the sulfur trioxide-pyridine complex (1.0-1.2 eq.) in the same solvent. Add this solution dropwise to the cooled solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Slowly quench the reaction by the dropwise addition of cold water.

    • Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Isolation & Purification:

    • If polymeric solids have formed, filter the mixture.

    • Concentrate the aqueous solution under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • Dry the purified crystals under vacuum to obtain Sodium 5-formylfuran-2-sulfonate.[11]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Furan Starting Material in Solvent B Cool to 0°C under N₂ A->B C Dropwise Addition of SO₃-Pyridine Solution B->C D Stir and Monitor (TLC / HPLC) C->D E Quench with Cold Water D->E F Neutralize with Base (e.g., NaHCO₃) E->F G Filter (if needed) F->G H Recrystallize Product G->H I Dry Final Product H->I End Pure Product I->End Start Start Start->A

Caption: General workflow for the sulfonation of a furan derivative.

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve issues with low yield.

Troubleshooting Start Low Yield Observed CheckTLC Analyze Reaction Mixture by TLC/HPLC Start->CheckTLC UnreactedSM High Amount of Unreacted Starting Material CheckTLC->UnreactedSM Yes DarkPolymer Significant Dark/Insoluble Polymer Formed CheckTLC->DarkPolymer No, but... Sol_TimeTemp Action: 1. Increase Reaction Time 2. Allow to Warm Slightly (e.g., to RT) UnreactedSM->Sol_TimeTemp Sol_Reagent Action: 1. Check Stoichiometry 2. Ensure Anhydrous Conditions UnreactedSM->Sol_Reagent ComplexMixture Multiple Unidentified Spots (Complex Mixture) DarkPolymer->ComplexMixture And/Or Sol_Degradation Action: 1. Lower Reaction Temperature 2. Use Milder Agent (SO₃-Pyridine) 3. Ensure Inert Atmosphere DarkPolymer->Sol_Degradation ComplexMixture->Sol_Degradation

Caption: A decision tree for troubleshooting low sulfonation yields.

References
  • Sulfur trioxide pyridine complex - Wikipedia. [Link]

  • US20240060006A1 - Tuning sulfonation and controlling oleo-furan surfactant compositions - Google P
  • US3696125A - Process for the production of salts of 5-formyl-furan-2-sulphonic acid - Google P
  • 2-Furaldehyde - ChemBK. [Link]

  • New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties | ACS Sustainable Chemistry & Engineering. [Link]

  • Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems - PMC. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts - PMC. [Link]

  • (PDF) Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans - ResearchGate. [Link]

  • Synthesis and Characterisation of Sulfonated Polydivinylbenzene as Solid Acid Catalyst for the Production of Furfural. [Link]

  • Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics | Request PDF. [Link]

  • Oleo-furansulfonate surfactant structure and function. (A) Water-based... - ResearchGate. [Link]

  • Sulfonation, formylation, Mannich and acetylation of furan. [Link]

  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure. [Link]

  • Synthetic pathway for the production of sodium 5‐(dialkoxymethyl)‐2‐furoates 3 (FurCO2Na‐CnCn) from oligo[M] 4. - ResearchGate. [Link]

  • Highly Efficient Conversion of Fructose to Furan Compounds in Ethanol Using Sulfonated Polymers with Solvent Moieties to Inhibit Product Degradation - MDPI. [Link]

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI. [Link]

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - ResearchGate. [Link]

  • CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google P
  • Kinetic and mechanistic aspects of furfural degradation in biorefineries - SciSpace. [Link]

  • Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems | ACS Omega - ACS Publications. [Link]

  • CN105263916A - 5-(Hydroxymethyl)furan-2-formaldehyde (HMF)

Sources

Optimization

Technical Support Center: A Guide to Storing Sodium 5-formylfuran-2-sulfonate and Preventing Aldehyde Oxidation

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Sodium 5-formylfuran-2-sulfonate (SFurS). This document is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Sodium 5-formylfuran-2-sulfonate (SFurS). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile furan derivative in their work. The integrity of the formyl (aldehyde) group is paramount for successful downstream applications. This guide provides in-depth, experience-driven advice to help you prevent unwanted oxidation during storage and handling, ensuring the reliability and reproducibility of your experiments.

Section 1: The Science of Degradation: Understanding Aldehyde Oxidation

This section addresses the fundamental chemical principles behind the degradation of Sodium 5-formylfuran-2-sulfonate. Understanding the "why" is the first step toward effective prevention.

Q1: What exactly is aldehyde oxidation and why is it a critical issue for my sample of Sodium 5-formylfuran-2-sulfonate?

A1: Aldehyde oxidation is a chemical reaction where the formyl group (-CHO) on your molecule is converted into a carboxylic acid group (-COOH).[1][2] For Sodium 5-formylfuran-2-sulfonate, this means it degrades into Sodium 5-carboxyfuran-2-sulfonate. This is a significant issue because the aldehyde is often the key reactive site for your intended synthesis. Its conversion to a less reactive carboxylic acid will lead to failed reactions, low yields, and the introduction of a significant, hard-to-remove impurity. Aldehydes are particularly susceptible to this process, sometimes even reacting with oxygen from the air.[1]

Caption: Oxidation pathway of Sodium 5-formylfuran-2-sulfonate.

Q2: What specific environmental factors will accelerate the oxidation of my compound?

A2: Several common laboratory conditions can trigger and accelerate the degradation of your material. It is crucial to control these factors diligently:

  • Oxygen: This is the primary culprit. The oxygen in atmospheric air is a sufficient oxidizing agent for many aldehydes.[1] Storing the compound in a poorly sealed container is one of the most common reasons for degradation.

  • Light: UV light, including ambient lab light over long periods, provides the energy to initiate and propagate the oxidation reaction, which often proceeds via a free-radical mechanism.[3][4]

  • Elevated Temperatures: Heat increases the kinetic energy of molecules, dramatically accelerating the rate of oxidation.[3] Storing the compound at room temperature is generally not recommended for long-term stability.

  • Moisture and Impurities: High humidity can promote degradation pathways.[3] Furthermore, trace amounts of metal ions, often leftover from the synthesis process, can act as catalysts, significantly speeding up oxidation.

Section 2: Troubleshooting Guide: Diagnosing Sample Degradation

If you suspect your stored Sodium 5-formylfuran-2-sulfonate has degraded, this section will help you diagnose the problem.

Q1: My latest reaction failed or gave a very low yield. I suspect the starting material. How can I confirm if oxidation is the cause?

A1: This is a classic sign of starting material degradation. To confirm, you need to perform an analytical check on your stored compound. The most reliable method is High-Performance Liquid Chromatography (HPLC) .[5] An oxidized sample will show a new, typically more polar peak corresponding to the carboxylic acid, in addition to the peak for the starting aldehyde. Comparing the chromatogram to a fresh or reference sample is the definitive diagnostic test.

Q2: My analytical data (e.g., NMR, HPLC) shows an unexpected peak. How do I know if it's the oxidized byproduct?

A2: In an HPLC chromatogram, the carboxylic acid byproduct will have a different retention time than the parent aldehyde. In a proton NMR (¹H NMR) spectrum, the aldehyde proton peak (typically around 9-10 ppm) will decrease in integration, and you may see the disappearance of this sharp singlet. While the carboxylic acid proton can be broad and sometimes difficult to see, the change in the aldehyde peak is a strong indicator. For a more definitive but simple check, a qualitative test like Tollen's test (the "silver mirror" test) can be useful.[6] A fresh, active aldehyde sample will give a strong positive result (a silver mirror). A degraded sample will produce a weaker or no mirror, indicating a lower concentration of the aldehyde.

Section 3: Best Practices & Preventative Protocols

This section provides actionable, step-by-step protocols to prevent oxidation and ensure the long-term stability of your Sodium 5-formylfuran-2-sulfonate.

FAQ 1: What are the absolute best practices for storing this compound?

A1: Proper storage is your primary defense against degradation. We have summarized the ideal conditions in the table below. Adherence to these guidelines is critical for maintaining the compound's purity.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer) Significantly slows the rate of chemical oxidation. For short-term use (days), 2-8°C is acceptable.
Atmosphere Inert Gas (Nitrogen or Argon) Excludes atmospheric oxygen, the primary oxidizing agent.[7]
Light Amber Glass Vial or Opaque Container Protects the compound from UV light, which can catalyze oxidation.[8]
Container Tightly-Sealed Glass Vial with PTFE-lined Cap Prevents moisture and air from entering. Glass is preferred over plastic to avoid leaching.
FAQ 2: How should I handle the compound when taking a sample for my experiment?

A2: Every time you open the container, you risk exposing the compound to air and moisture. The goal is to minimize this exposure. For high-purity work, using an inert atmosphere glovebox is ideal. If a glovebox is not available, the following "inert gas blanket" workflow is highly effective.

Handling_Workflow Start Start: Prepare for Weighing AllowToWarm Allow container to reach room temperature in a desiccator Start->AllowToWarm PrepareInert Prepare inert gas source (Nitrogen/Argon balloon) AllowToWarm->PrepareInert PurgeVial Briefly open vial and insert a needle to apply positive inert gas pressure PrepareInert->PurgeVial Weigh Quickly remove desired amount of solid PurgeVial->Weigh Reseal Immediately re-purge vial head-space with inert gas and seal tightly Weigh->Reseal End End: Use Weighed Sample Weigh->End To Experiment Store Return master container to freezer Reseal->Store

Caption: Recommended workflow for handling under an inert atmosphere.

FAQ 3: Should I consider using a chemical stabilizer or antioxidant?

A3: For long-term storage or for solutions of the compound, adding an antioxidant can be beneficial. Antioxidants work by preferentially reacting with any free radicals that form, thereby protecting the aldehyde.[9][10]

  • Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds.[3]

  • When to Use: Consider this if you are making a stock solution that will be used over several weeks or if you have previously experienced degradation issues even under ideal storage conditions.

  • Protocol for Stabilized Stock Solution:

    • Determine the final concentration of your desired Sodium 5-formylfuran-2-sulfonate solution.

    • Add BHT to your solvent at a concentration of 50-100 ppm (e.g., 5-10 mg of BHT per 100 mL of solvent).

    • Dissolve the BHT completely.

    • Dissolve your Sodium 5-formylfuran-2-sulfonate in this BHT-containing solvent.

    • Store the resulting solution under the ideal conditions outlined in the table above (frozen, under inert gas, protected from light).

Section 4: Analytical Verification Protocols

These protocols provide a framework for you to assess the quality of your Sodium 5-formylfuran-2-sulfonate.

Protocol A: General Purity Assessment by HPLC-UV

This method allows for the quantification of the aldehyde and its primary oxidized impurity.

  • Standard Preparation: Prepare a standard solution of your compound (ideally from a new or trusted batch) at approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Sample Preparation: Prepare your stored sample at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the aldehyde and carboxylic acid absorb (e.g., 254 nm or 280 nm).

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. The appearance of a new, earlier-eluting peak (carboxylic acids are typically more polar) in your sample is indicative of oxidation. The purity can be estimated by the relative peak areas.

Protocol B: Qualitative Confirmation of Aldehyde Presence (Tollen's Test)

This is a quick, visual test to confirm the presence of the reactive aldehyde group.[6]

  • Prepare Tollen's Reagent: Caution: Tollen's reagent should be prepared fresh and never stored, as it can form explosive silver fulminate.

    • In a clean test tube, add 2 mL of 0.1 M silver nitrate solution.

    • Add one drop of 1 M sodium hydroxide solution. A brown precipitate of silver oxide will form.

    • Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is your Tollen's reagent.

  • Test: Add a few milligrams of your Sodium 5-formylfuran-2-sulfonate to the freshly prepared reagent.

  • Observation: Gently warm the tube in a water bath (do not boil).

    • Positive Result: The formation of a silver mirror on the inside of the test tube indicates the presence of the aldehyde.

    • Negative/Weak Result: Little to no mirror formation suggests that the aldehyde has been significantly oxidized.

References
  • W. Koopman, F., et al. (2010). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 88(6), 1279–1287. [Link]

  • Britannica. (2026, January 29). Aldehyde - Oxidation, Reduction, Reactions. [Link]

  • GSRS. SODIUM 5-FORMYL-2-FURANSULFONATE. [Link]

  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]

  • Diffusions Aromatiques. (2023, April 20). ALDEHYDE AMYL CINAMIQUE (JASMONAL A). [Link]

  • MANNHEIM GmbH. (Patent No. US6137013A). Method of stabilizing aldehydes.
  • Kuraray Co., Ltd. (Patent No. EP0030091A1). A method for stabilizing aliphatic higher aldehyde compounds.
  • Osório, V. M., & Cardeal, Z. L. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society, 24(11), 1711-1718. [Link]

  • Voinov, V. G., et al. (1995). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 18(4), 781-787. [Link]

  • Carraro, M., et al. (2018). Selective Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran or 2-Formyl-5-furancarboxylic Acid in Water by using MgO⋅CeO2 Mixed Oxides as Catalysts. ChemSusChem, 11(8), 1305-1315. [Link]

  • Automotive filtration Insight. What's in the air? Aldehydes. [Link]

  • Zhang, Z., et al. (2022). Piezocatalytic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over Pt decorated hydroxyapatite. Chemical Engineering Journal, 431(Part 3), 134189. [Link]

  • ResearchGate. (2018). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. [Link]

  • Yang, X., et al. (2022). Effective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by an Acetal Protection Strategy. ACS Sustainable Chemistry & Engineering, 10(15), 4975–4983. [Link]

  • Wang, Y., et al. (2024). Selective electrooxidation of 5-hydroxymethylfurfural to 5-formyl-furan-2-formic acid on non-metallic polyaniline catalysts: structure–function relationships. Catalysis Science & Technology, 14, 1-9. [Link]

  • Ispiryan, K., et al. (2023). The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae. Antioxidants, 12(4), 869. [Link]

  • Liguori, F., & Moreno-Marrodan, C. (2021). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. Antioxidants, 10(5), 758. [Link]

  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. [Link]

  • Hoechst Aktiengesellschaft. (Patent No. CA1119196A). Stabilization of aldehydes.
  • Hoechst Aktiengesellschaft. (Patent No. US4414419A). Stabilization of aldehydes.
  • ResearchGate. Native furfural degradation pathways. [Link]

  • Eawag-BBD. (2007, February 20). Furfural Degradation Pathway. [Link]

  • ResearchGate. Metabolic pathways of furfural (A) and HMF (B) degradation in A. [Link]

  • PubMed. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]

Sources

Troubleshooting

Minimizing ring opening degradation of furan sulfonates

Technical Support Center: Furan Sulfonate Stability & Synthesis Topic: Minimizing Ring Opening Degradation of Furan Sulfonates Role: Senior Application Scientist Status: Active | Version: 2.4 (Current) Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Sulfonate Stability & Synthesis

Topic: Minimizing Ring Opening Degradation of Furan Sulfonates Role: Senior Application Scientist Status: Active | Version: 2.4 (Current)

Executive Summary: The Stability Paradox

Welcome to the technical support hub for furan chemistry. If you are here, you are likely facing the "black tar" scenario—where a clear reaction mixture turns into an intractable dark resin.

The Core Challenge: Furan rings possess a unique "stability paradox." While aromatic, they are significantly more electron-rich (diene-like) than benzene. This makes them excellent candidates for functionalization (like sulfonation) but leaves them hypersensitive to acid-catalyzed ring opening (hydrolysis) and oxidative polymerization .

Once a sulfonate group (


) is successfully attached, its electron-withdrawing nature actually stabilizes the ring. Therefore, 90% of degradation occurs during the sulfonation reaction or the immediate workup , not in the final product storage.

The Mechanism of Failure (Why Your Reaction Failed)

To prevent degradation, you must understand the enemy. The primary failure mode is Acid-Catalyzed Hydrolysis , often initiated by the very reagent used for sulfonation.

The Degradation Pathway

When a furan ring encounters a strong proton source (


) or Lewis acid in the presence of water or nucleophiles, it undergoes the following cascade:
  • Protonation: The furan oxygen or

    
    -carbon is protonated.[1][2][3]
    
  • Nucleophilic Attack: Water attacks the activated ring.

  • Ring Opening: The hemiacetal intermediate collapses, breaking the ring.

  • Polymerization: The resulting 1,4-dicarbonyl species (often 4-hydroxy-2-butenal derivatives) are highly reactive cross-linkers, rapidly forming brown/black "humins."

FuranDegradation Furan Furan Substrate Protonated Protonated Intermediate (C-O bond stress) Furan->Protonated + H+ (Fast) Sulfonate Stable Furan Sulfonate Furan->Sulfonate Mild Sulfonation (SO3-Pyridine) Acid Acid/Proton Source (H+) Acid->Protonated RingOpen Ring Opening (Formation of 1,4-Dicarbonyls) Protonated->RingOpen + H2O/Nu- Polymer Humins/Black Tar (Irreversible) RingOpen->Polymer Aldol Condensation Sulfonate->Protonated Resistance Increased

Figure 1: The kinetic competition between successful sulfonation (green path) and acid-catalyzed ring opening (yellow/black path).

Strategic Protocol: The "Safe Sulfonation" Workflow

Do NOT use standard benzene sulfonation conditions (e.g., boiling sulfuric acid or oleum). The furan ring will not survive.

Recommended Reagent: Sulfur Trioxide-Pyridine Complex

We recommend the


 complex  over free 

or chlorosulfonic acid.
  • Why? Pyridine acts as a buffer and a Lewis base carrier. It moderates the electrophilicity of

    
    , preventing the "hard" acid attack that triggers ring opening [1].
    
Step-by-Step Protocol
PhaseActionTechnical Rationale
1. Prep Dry Solvents Only. Use Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).Water is the nucleophile that completes ring opening. Excluding water stops the degradation cascade at step 2.
2. Reagent Dissolve furan substrate (1.0 eq) in solvent. Add

(1.1–1.2 eq)
.
A slight excess ensures conversion without overwhelming the system with free acid.
3. Reaction Heat to reflux (DCM) or 60°C (ACN) for 4–12 hours.Furan sulfonation requires thermal energy to overcome the activation barrier, but temperatures >80°C risk polymerization [2].
4. Quench CRITICAL: Pour mixture into cold saturated

.
You must neutralize the formed pyridinium sulfonate salt immediately. Do not concentrate the acidic mixture.
5. Isolation Wash with non-polar solvent (remove unreacted furan), then evaporate water phase.The product is a sulfonate salt (e.g., Sodium Furan-2-sulfonate), which is water-stable.

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned black/dark brown."

Diagnosis: Humin formation due to acid-catalyzed polymerization. Immediate Fix:

  • Check your Water Content .[4] Did you use anhydrous solvents? Even 1% water can trigger hydrolysis.

  • Check your Acid Scavenger . If you used chlorosulfonic acid, did you include a base (like pyridine or triethylamine) to catch the HCl byproduct?

  • Corrective Action: Switch to the

    
     complex protocol described above.
    
Issue 2: "I lost my product during rotary evaporation."

Diagnosis: Concentration-induced acidity. Context: As you evaporate the solvent, trace acids (like residual


) become highly concentrated, dropping the pH locally below 1.0. This destroys the furan ring after the reaction is done.
Solution: 
  • Never evaporate the reaction mixture directly if it is acidic.

  • Always neutralize to pH 7.5–8.0 before applying vacuum/heat.

Issue 3: "The yield is low, but the color is fine."

Diagnosis: Incomplete sulfonation or water solubility issues. Solution:

  • Solvent Choice: If your furan substrate is hydrophobic (e.g., long-chain alkyl furan), DCM is preferred. If hydrophilic, use Acetonitrile or Nitromethane.

  • Reagent Quality:

    
     absorbs moisture from air, deactivating it to pyridinium sulfate. Ensure your reagent is fresh and free-flowing, not clumped.
    

Diagnostic Decision Tree

Use this logic flow to identify the root cause of instability in your specific experiment.

Troubleshooting Start Problem Detected Color Is the mixture Dark/Black? Start->Color AcidCheck Check pH / Reagent Acidity Color->AcidCheck Yes Yield Is Yield Low (but clear)? Color->Yield No Soln1 Action: Switch to Mild Reagent (SO3-Pyridine) AcidCheck->Soln1 Used Oleum/H2SO4 Soln3 Action: Neutralize BEFORE Workup AcidCheck->Soln3 Acidic Workup WaterCheck Check Solvent Water Content Soln2 Action: Use Anhydrous Solvents WaterCheck->Soln2 Yield->WaterCheck Hydrolysis suspected ReagentCheck Check SO3-Pyridine Quality Yield->ReagentCheck Old Reagent

Figure 2: Troubleshooting logic flow for furan sulfonation experiments.

Data & Chemical Compatibility

Table 1: Solvent & Reagent Compatibility Matrix

Solvent/ReagentCompatibilityNotes
Water INCOMPATIBLE Causes immediate ring opening in acidic conditions.
Alcohols (MeOH, EtOH) High Risk Can form acetals or undergo etherification (solvolysis) under acidic conditions [3].
Dichloromethane (DCM) Excellent Good solubility for alkyl-furans; easy to dry.
Acetonitrile (ACN) Good Higher boiling point allows for faster kinetics; dissolves polar substrates.
Oleum /

Dangerous Strong oxidant + Strong acid = Rapid charring. Avoid.

Recommended Mild, stoichiometric control, easy to handle solid.

References

  • Sulfur Trioxide-Pyridine Complex. Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[5] (2001).[5] Link

  • Tunable Synthesis and Characterization of Oleo-Furan Sulfonate Surfactants. Park, D. S., et al. ACS Central Science (2016). Demonstrates the stability of furan sulfonates once formed and the use of mild sulfonation conditions. Link

  • Effects of water and alcohols on the polymerization of furan. RSC Advances. (2016). Details the mechanism of polymerization in protic solvents. Link

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. (2017). Provides the kinetic data on protonation at the C-alpha position leading to ring opening.[2][3][6] Link

Sources

Optimization

Purification techniques for Sodium 5-formylfuran-2-sulfonate recrystallization

Technical Support Center: Sodium 5-formylfuran-2-sulfonate Purification Ticket ID: #PUR-SFFS-001[1] Topic: Recrystallization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 5-formylfuran-2-sulfonate Purification

  • Ticket ID: #PUR-SFFS-001[1]

  • Topic: Recrystallization & Troubleshooting Guide

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division[2]

  • Status: Active

Executive Summary & Technical Context

User Query: "I need a robust purification technique for Sodium 5-formylfuran-2-sulfonate (CAS: 31795-44-5). Standard evaporation yields a hygroscopic solid with high inorganic salt content."[1]

Scientist’s Analysis: Sodium 5-formylfuran-2-sulfonate is a highly polar, water-soluble intermediate often synthesized via the sulfonation of furfural or 5-HMF.[1][2] The primary purification challenges are:

  • High Water Solubility: The sulfonate head group makes the compound extremely soluble in water, rendering standard cooling crystallization inefficient.[1][2]

  • Inorganic Contamination: Synthesis often leaves residual sodium bisulfite or sodium sulfate, which co-precipitate.[1][2]

  • Thermal Instability: The aldehyde moiety at the C5 position is susceptible to oxidation (to carboxylic acid) or polymerization (browning) under thermal stress or high pH.[1]

Recommended Solution: A Dual-Solvent Displacement Crystallization (DSDC) using Water (Solvent) and Ethanol or Isopropanol (Antisolvent).[1][2] This method leverages the "salting-out" effect to separate the organic sulfonate from inorganic impurities.[1]

Master Protocol: Dual-Solvent Displacement Crystallization

Objective: Isolate >98% pure Sodium 5-formylfuran-2-sulfonate with <0.5% inorganic ash.

Reagents Required:
  • Crude Sodium 5-formylfuran-2-sulfonate[1][2]

  • Deionized Water (Type II or better)[1][2]

  • Absolute Ethanol (99.5%+) or Isopropanol (IPA)[1][2]

  • Activated Carbon (optional, for decolorization)[1][2]

Step-by-Step Methodology:
StepOperationCritical ParameterMechanism/Logic
1 Dissolution Dissolve crude solid in minimum DI Water at 40–50°C .Saturation: Minimizing water volume is critical.[1][2] Excess water drastically reduces yield during antisolvent addition.[1][2]
2 Filtration (Inorganics) If turbid, filter while warm (0.45 µm membrane).Purification: Many inorganic byproducts (e.g., CaSO₄ if used) are less soluble than the sulfonate.
3 Decolorization (Optional) Add 1-3 wt% Activated Carbon.[1][2] Stir 15 min. Filter hot.Adsorption: Removes polymeric furan humins responsible for yellow/brown color.[1][2]
4 Antisolvent Dosing Add Ethanol/IPA dropwise to the warm aqueous solution with vigorous stirring.Supersaturation: Alcohol reduces the dielectric constant of the solvent mixture, forcing the polar sulfonate out of solution.[1]
5 Nucleation Control Stop addition at first sign of permanent turbidity (cloud point). Hold 10 min.Crystal Growth: Prevents "oiling out" (liquid-liquid phase separation) by allowing stable crystal nuclei to form.[1][2]
6 Crystallization Continue adding Alcohol until ratio is 1:4 (Water:Alcohol) . Cool to 0–5°C.Yield Maximization: High antisolvent ratio ensures maximum recovery of the salt.[1]
7 Isolation Vacuum filtration.[1][2] Wash cake with cold Ethanol.[1][2]Displacement: Removes mother liquor containing soluble organic impurities (unreacted furfural).[1][2]
8 Drying Vacuum oven at 40°C, <50 mbar, with N₂ bleed.Hydrate Control: Sulfonates are hygroscopic.[1][2] Heat >60°C may degrade the aldehyde group.[1][2]

Troubleshooting Guide (Q&A Format)

Q1: My product is separating as a sticky oil/gum instead of crystals. What is happening? Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2] It occurs when the antisolvent is added too quickly or the temperature is too high, causing the solute to precipitate as an amorphous liquid phase before it can organize into a crystal lattice.[1] Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.

  • Seed: Add a few milligrams of pure seed crystals at the cloud point.

  • Slow Down: Reduce the antisolvent addition rate.

  • High Shear: Increase stirring speed to break up oil droplets and induce nucleation.[1][2]

Q2: The final solid has a high ash content (inorganic salts).[1][2] How do I fix this? Diagnosis: Sodium sulfite/sulfate has co-precipitated.[1][2] While less soluble in ethanol than the product, they can be trapped in the crystal lattice if precipitation is too rapid.[1] Corrective Action:

  • Reverse Filtration: Before adding ethanol, ensure the concentrated water solution is perfectly clear.[1][2] Some inorganic salts may precipitate before the organic sulfonate during concentration.[1][2] Filter these out first.

  • Solvent Switch: Use Methanol instead of Ethanol for the first recrystallization. Sodium sulfonates are often moderately soluble in hot methanol, whereas inorganic sulfates are virtually insoluble.[1][2]

    • Protocol: Extract crude solid with hot methanol

      
       Filter insoluble inorganics 
      
      
      
      Evaporate methanol.[1][2]

Q3: The product is turning brown during drying. Diagnosis: The aldehyde group at C5 is undergoing Cannizzaro reaction or polymerization, likely catalyzed by residual base (pH > 8) or excessive heat.[1] Corrective Action:

  • Check pH: Ensure the recrystallization solution is neutral to slightly acidic (pH 5–6).

  • Lower Temp: Dry at ambient temperature under high vacuum (lyophilization is ideal if available).[1][2]

Visualizations

Figure 1: Purification Decision Logic

Caption: Logical workflow for selecting the correct purification pathway based on impurity profile.

PurificationLogic Start Crude Sodium 5-formylfuran-2-sulfonate CheckImpurity Analyze Impurity Profile Start->CheckImpurity InorganicHigh High Inorganic Salts (Sulfates/Sulfites) CheckImpurity->InorganicHigh OrganicHigh High Organic Impurities (Furfural/HMF) CheckImpurity->OrganicHigh ColorHigh Colored/Tarry CheckImpurity->ColorHigh MethanolWash Method A: Methanol Extraction (Inorganics insoluble in MeOH) InorganicHigh->MethanolWash Select WaterEthanol Method B: Water/Ethanol Recrystallization OrganicHigh->WaterEthanol Select Charcoal Activated Carbon Treatment ColorHigh->Charcoal Pre-treatment Final Pure Crystalline Product MethanolWash->Final WaterEthanol->Final Charcoal->WaterEthanol

Figure 2: The "Oiling Out" Avoidance Workflow

Caption: Critical process control to prevent phase separation during antisolvent addition.

OilingOut Step1 Dissolve in Water (Sat. Soln) Step2 Add Ethanol Dropwise Step1->Step2 Decision Cloud Point Reached? Step2->Decision Decision->Step2 No (Clear) Action1 STOP Addition Hold 15 min Decision->Action1 Yes (Turbid) Oil Oiling Out (Liquid Phase) Crystal Nucleation (Solid Phase) Action2 Add Seed Crystal Action1->Action2 Action2->Oil Fail (Temp too high) Action2->Crystal Success

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Ethanol? A: Yes. Acetone is a stronger antisolvent than ethanol.[1][2] However, it may cause faster precipitation, increasing the risk of trapping impurities. If using acetone, dilute it 1:1 with the aqueous solution first, or add it very slowly.[1][2]

Q: How do I store the purified salt? A: Store in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C. The aldehyde group is sensitive to oxidation over long periods, and the sulfonate salt is hygroscopic.[1]

Q: What is the expected yield? A: A well-optimized DSDC process should yield 70–85% .[1][2] Losses are primarily due to the high solubility of the compound in the water fraction of the mother liquor.[1] Recycling the mother liquor (concentrating and cooling) can recover a second crop, though purity may be lower.[1]

References

  • Synthesis and Properties of Furan Sulfonates

    • Title: "2-Furansulfonic acid, 5-formyl-, sodium salt (1:[1][2][3][4]1) - Chemical Properties"[1][2][3][5][6][7]

    • Source: CymitQuimica / PubChem[2]

  • General Purification of Sulfonate Salts

    • Title: "Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation"[8][9]

    • Source: Journal of Pharmacy and Pharmacology (via NIH)[1]

    • URL:[Link][1][2]

    • Relevance: Establishes the safety and efficacy of ethanol recrystallization for sulfonate salts to avoid alkyl-sulfonate ester form
  • Solubility Data & Antisolvent Methodology

    • Title: "Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid"
    • Source: MDPI (Molecules)[1][2]

    • URL:[Link][1][2]

    • Relevance: Provides comparative solubility behavior for furan-derivative acids/salts in binary solvent systems (Water/Organic).[1][2][10][11]

  • Crystallization Troubleshooting (Oiling Out)

    • Title: "Recrystallization for foam like crystals (Oiling Out Discussion)"
    • Source: ChemPros Community / Practical Process Chemistry[2]

    • URL:[Link]

    • Relevance: Practical insights on handling "foamy" or "oiling" sulfonate precipit

Sources

Troubleshooting

Technical Support Center: Handling Sodium 5-formylfuran-2-sulfonate (SFFS-Na)

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Solving Hygroscopic Handling Issues with Sodium 5-formylfuran-2-sulfonate CAS: 31795-44-5 Molecular Formula: C₅H₃NaO₅S Support Tier: Level 3 (Senior Application Scientist)[1]

Core Technical Insight: The Hygroscopicity Trap

As researchers, we often treat hygroscopicity as a mere physical nuisance—sticky powders and difficult weighing.[1] However, with Sodium 5-formylfuran-2-sulfonate (SFFS-Na) , moisture uptake is a chemical hazard, not just a physical one.[1]

This molecule contains two conflicting functional groups:[1][2]

  • The Sulfonate Group (

    
    ):  A highly ionic, hydrophilic "sponge" that aggressively recruits atmospheric water to form a hydration shell.[1]
    
  • The Aldehyde Group (

    
    ):  In the presence of the water recruited by the sulfonate, this group is prone to hydration, forming a gem-diol  (hydrate), or oxidation to the carboxylic acid (5-sulfofuroic acid) if oxygen is present.[1]
    

The Consequence: If you handle this compound in open air, you are likely weighing a mixture of the aldehyde, its hydrate, and water weight. This destroys the stoichiometry of precise reactions (like Schiff base formation or reductive amination) and leads to "unexplained" yield losses.

Troubleshooting Guides & FAQs

Issue 1: "The powder has turned into a hard, sticky brick."

Diagnosis: Deliquescence.[1] The critical relative humidity (CRH) of the salt has been exceeded, causing partial dissolution in absorbed water, followed by re-solidification.

Q: Can I just grind it up and use it? A: No. The molecular weight has effectively changed due to undefined water content. Using it "as is" will introduce a stoichiometric error of 10–30%. Furthermore, the "brick" likely contains pockets of hydrolysis products.

Corrective Action:

  • Dissolve the entire solid in the minimum amount of ultrapure water.

  • Lyophilize (freeze-dry) the solution to recover a fluffy, amorphous powder.[1]

  • Alternative: If lyophilization is unavailable, recrystallize from a water/methanol mixture, filter under inert gas, and dry immediately.

Issue 2: "My reaction yields are consistently 15% lower than calculated."

Diagnosis: Stoichiometric mismatch due to "Phantom Mass." You weighed 100 mg of powder, but only ~85 mg was SFFS-Na; the rest was water.[1]

Q: How do I calculate the actual amount of reactant? A: You must determine the Water Content (WC) immediately prior to use. Do not trust the label purity once the bottle is opened.

Protocol:

  • Gold Standard: Karl Fischer (KF) Titration (Coulometric is preferred for small samples).[1]

  • Rapid Check:

    
    -NMR in DMSO-
    
    
    
    . Integrate the aldehyde proton (
    
    
    ppm) against an internal standard (e.g., maleic acid). If the aldehyde peak is split or shifted upfield, significant hydration (gem-diol) is present.[1]
Issue 3: "The compound is turning yellow/brown."

Diagnosis: Aldehyde oxidation.[1] The combination of moisture and air facilitates the oxidation of the formyl group to a carboxylic acid.

Q: Is the sample salvageable? A: Only if the impurity level is


.
  • Test: Dissolve a small amount in water. Acidify slightly. If a precipitate forms or the pH is significantly lower than a fresh reference solution, the sulfofuroic acid content is high.

  • Fix: Recrystallization is required.[1] Store the purified material under Argon at

    
    .[1]
    

Mandatory Protocols

Protocol A: The "Inert Weighing" Technique

Standard weighing boats are insufficient for SFFS-Na in humid labs.[1]

  • Preparation: Place the SFFS-Na container, a spatula, and a tared septum-capped vial inside a glove bag or glove box purged with

    
     or Ar.
    
  • Transfer: Transfer the approximate required amount into the vial and seal it inside the inert environment.

  • Weighing: Remove the sealed vial and weigh it on an analytical balance.

  • Dispensing: Inject the solvent for your reaction directly into this vial through the septum to dissolve the salt, then transfer the solution to your reaction vessel via syringe.

    • Why? This prevents the solid from ever contacting lab air.

Protocol B: Deep Drying (Vacuum Oven)

Use this if the powder is clumpy but not discolored.

  • Vessel: Place the solid in a drying pistol or a round-bottom flask.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or activated molecular sieves in the drying chamber/desiccator. 
    
    
    
    is preferred for its avidity.
  • Conditions: Apply high vacuum (

    
    ) at 
    
    
    
    for 6–12 hours.
    • Warning: Do not exceed

      
      .[1] High heat under vacuum can promote self-condensation of the aldehyde (aldol-type reactions) or caramelization of the furan ring.[1]
      
  • Cooling: Backfill with Argon/Nitrogen. Do not backfill with ambient air.

Visualizing the Hazard: Hydration & Degradation Pathway

The following diagram illustrates the chemical fate of SFFS-Na when mishandled in a humid environment.

SFFS_Degradation SFFS SFFS-Na (Dry) (Active Aldehyde) Hydrate Gem-Diol (Hydrate) (Reversible, Inactive) SFFS->Hydrate + H2O (Fast Equilibrium) Moisture Atmospheric Moisture (H2O) Moisture->SFFS Absorption Hydrate->SFFS Vacuum Dry (Reversible) Oxidation 5-Sulfofuroic Acid (Irreversible Impurity) Hydrate->Oxidation + O2 (Air) (Slow Degradation) StoichError Stoichiometry Error (Reaction Failure) Hydrate->StoichError Weighing Error Oxidation->StoichError Side Reactions

Figure 1: The Hygroscopic Cascade. Moisture absorption leads to gem-diol formation (reversible) and eventual oxidation (irreversible), both contributing to reaction failure.[1]

Quantitative Data: Solubility & Stability

SolventSolubility (approx.[1] at 25°C)Handling Note
Water High (>100 mg/mL)Rapid hydrolysis of aldehyde to hydrate.[1] Use immediately.
Methanol ModerateGood for transfer; less hygroscopic than water.
DMSO HighExcellent for stock solutions (store frozen).
DCM/Hexane NegligibleUseful as "wash" solvents to remove non-polar impurities.

Stability Profile:

  • Solid (Dry, -20°C, Inert): >12 months.[1]

  • Solid (Ambient Air): <24 hours before significant water uptake (>5% w/w).[1]

  • Aqueous Solution (pH 7): Stable for hours; gem-diol equilibrium establishes quickly.

  • Aqueous Solution (pH >10): Unstable (Cannizzaro reaction risk).[1]

References

  • Synthesis and Properties of Furan Derivatives

    • Jorda, J., & Shust, N. W. (1972).[1] Process for the production of salts of 5-formyl-furan-2-sulphonic acid. US Patent 3,696,125.

    • [1]

  • General Handling of Hygroscopic Pharmaceutical Solids

    • Murikipudi, V., et al. (2013).[1] Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

  • Aldehyde Analysis in Hygroscopic Matrices

    • Waters Corporation. (2008).[1] Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.

  • Drying Protocols for Sulfonate Salts

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for drying organic salts using

      
       and vacuum).
      
    • [1]

Sources

Reference Data & Comparative Studies

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Sodium 5-Formylfuran-2-Sulfonate vs. 5-HMF

Topic: Mass Spectrometry Fragmentation Pattern of Sodium 5-formylfuran-2-sulfonate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Sodium 5-f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Sodium 5-formylfuran-2-sulfonate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Sodium 5-formylfuran-2-sulfonate (5-FFS) is a critical derivative often encountered in pharmaceutical formulations and food chemistry, particularly as a reaction product of 5-hydroxymethylfurfural (5-HMF) in the presence of sodium sulfite. While 5-HMF is widely documented, the mass spectrometric behavior of its sulfonated analog requires distinct analytical protocols.

This guide provides a technical comparison of the fragmentation patterns of 5-FFS against its precursor, 5-HMF. The core distinction lies in the ionization polarity and fragmentation mechanism: 5-FFS is best analyzed in Negative Electrospray Ionization (ESI-) mode, characterized by a dominant neutral loss of sulfur trioxide (


), whereas 5-HMF  typically requires Positive ESI (ESI+)  or APCI, fragmenting via sequential water and carbon monoxide losses.

Compound Profile & Chemical Context[1][2][3][4][5][6][7][8]

FeatureTarget Compound: Sodium 5-formylfuran-2-sulfonateComparator: 5-Hydroxymethylfurfural (5-HMF)
CAS Number 31795-44-567-47-0
Formula


Monoisotopic Mass 197.96 Da (Salt) / 174.97 Da (Anion)126.03 Da
Primary Ionization ESI Negative (

)
ESI Positive (

)
Precursor Ion (

)
175.0 127.0
Relevance Sulfite-adduct impurity; stable marker for sulfite interaction.Thermal degradation product; potential genotoxic impurity.

Experimental Methodology

To replicate the fragmentation data described below, the following LC-MS/MS parameters are recommended. These protocols ensure self-validating detection of both the sulfonated species and the native furan.

Sample Preparation[9]
  • 5-FFS Standard: Dissolve 1 mg Sodium 5-formylfuran-2-sulfonate in 1 mL of 50:50 Methanol:Water (v/v).

  • In-situ Generation (Validation Step): React 10 mM 5-HMF with 20 mM Sodium Bisulfite in aqueous solution at 80°C for 30 minutes. This generates 5-FFS and Hydroxymethylsulfonate (HMS) for cross-verification.

Mass Spectrometry Parameters[7][8][10][11]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Source: Electrospray Ionization (ESI).

  • Polarity Switching: Enabled (Negative for 5-FFS, Positive for 5-HMF).

  • Collision Energy (CE): Stepped 15–35 eV.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (for 5-HMF) or 10 mM Ammonium Acetate (for 5-FFS pH stability).

    • B: Acetonitrile.

Fragmentation Analysis

Sodium 5-formylfuran-2-sulfonate (Negative Mode)

In negative mode ESI, the sodium ion is dissociated, yielding the parent anion


 at m/z 175 . The fragmentation is driven by the stability of the leaving sulfonate group.
  • Primary Pathway (Characteristic): The most abundant fragment arises from the homolytic cleavage of the C-S bond, resulting in the neutral loss of Sulfur Trioxide (

    
    , 80 Da) . This yields a radical anion or rearranged furanone species at m/z 95 .
    
  • Secondary Pathway: A competitive loss of Sulfur Dioxide (

    
    , 64 Da)  can occur, particularly in aromatic sulfonates, yielding a phenolate-like furan anion at m/z 111 .
    
  • Tertiary Fragmentation: The formyl group (aldehyde) on the furan ring is susceptible to

    
    -cleavage, leading to the loss of CO (28 Da)  from the m/z 95 fragment, producing m/z 67 .
    
5-HMF (Positive Mode)

In positive mode, 5-HMF forms the protonated pseudomolecular ion


 at m/z 127 .
  • Primary Pathway: Rapid loss of water (

    
    , 18 Da) from the hydroxymethyl group, generating the stable furfuryl cation at m/z 109 .
    
  • Secondary Pathway: Subsequent ring contraction or carbonyl cleavage results in the loss of CO (28 Da) , yielding m/z 81 .

Comparative Data Table
Parameter5-FFS (Target) 5-HMF (Alternative)
Ionization Mode ESI (-) ESI (+)
Precursor Ion 175 (

)
127 (

)
Base Peak (Fragment) 95 (

)
109 (

)
Secondary Fragment 67 (

)
81 (

)
Neutral Losses -80 Da (

), -64 Da (

)
-18 Da (

), -28 Da (

)
Collision Energy Higher (25-35 eV) required for C-S bond cleavageLower (15-20 eV) sufficient for dehydration

Visualization of Fragmentation Pathways[12]

The following diagram illustrates the divergent fragmentation pathways of the sulfonated derivative versus the native 5-HMF.

MS_Fragmentation cluster_0 Negative Mode (Sulfonates) cluster_1 Positive Mode (Native Furan) FFS_Parent 5-FFS Precursor [M-Na]- m/z 175 FFS_Frag1 Furan-2-yl Anion m/z 95 FFS_Parent->FFS_Frag1 Loss of SO3 (-80 Da) (Dominant) FFS_Frag3 Hydroxyfuran Anion m/z 111 FFS_Parent->FFS_Frag3 Loss of SO2 (-64 Da) FFS_Frag2 C4H3O- m/z 67 FFS_Frag1->FFS_Frag2 Loss of CO (-28 Da) HMF_Parent 5-HMF Precursor [M+H]+ m/z 127 HMF_Frag1 Furfuryl Cation m/z 109 HMF_Parent->HMF_Frag1 Loss of H2O (-18 Da) HMF_Frag2 C5H5O+ m/z 81 HMF_Frag1->HMF_Frag2 Loss of CO (-28 Da)

Caption: Comparative fragmentation pathways. Blue path indicates the sulfonate-specific cleavage (Negative Mode); Red path indicates the dehydration pathway of 5-HMF (Positive Mode).

Interpretation & Causality

Why the Difference Matters

The presence of the sulfonate group (


) fundamentally alters the charge localization. In 5-HMF, the oxygen of the aldehyde or hydroxyl group accepts a proton, facilitating water loss. In 5-FFS, the negative charge is delocalized over the sulfonate group.
  • Stability of the C-S Bond: The C-S bond connecting the furan ring to the sulfonate group is the weakest link under collision-induced dissociation (CID) in negative mode.

  • Diagnostic Value: The transition 175 -> 95 is highly specific to the 5-formylfuran-2-sulfonate structure. In contrast, the 127 -> 109 transition of 5-HMF is common to many dehydrated hexose derivatives, making the sulfonated marker more robust for tracking sulfite interactions in complex matrices.

Troubleshooting
  • Low Intensity of m/z 175: Ensure the mobile phase pH is neutral or slightly basic (ammonium acetate). Acidic mobile phases can suppress ionization in negative mode for strong acids.

  • Interference: If analyzing in food matrices (e.g., dried fruit, wine), be aware of the "Hydroxymethylsulfonate" (HMS) adduct (m/z 111), which is a different sulfite adduct of formaldehyde, often co-occurring.

References

  • Santa Cruz Biotechnology. 5-Formylfuran-2-sulfonic acid sodium salt Product Data. Retrieved from

  • U.S. Food and Drug Administration (FDA). Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method C-004.04. Retrieved from

  • Armenta, S., et al. Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A. Retrieved from

  • Cymit Quimica. Chemical Structure and Properties of Sodium 5-formylfuran-2-sulfonate. Retrieved from

  • ResearchGate. Mass spectral fragmentations of sulfonates (Supplementary Data). Retrieved from

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis: Distinguishing Sulfonate and Aldehyde Peaks in Furan Derivatives

For researchers and professionals in drug development and materials science, the precise identification of functional groups within heterocyclic scaffolds like furan is paramount. Fourier Transform Infrared (FTIR) spectr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups within heterocyclic scaffolds like furan is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative first-line analytical technique. This guide provides an in-depth comparison of the FTIR spectral signatures of two crucial functional groups when attached to a furan ring: the sulfonate group (-SO₃⁻) and the aldehyde group (-CHO). We will delve into the underlying vibrational principles, provide supporting experimental data, and outline a validated protocol for unambiguous spectral interpretation.

The Vibrational Dichotomy: Why Sulfonates and Aldehydes Present Unique FTIR Fingerprints

The infrared spectrum of a molecule is a direct manifestation of its molecular vibrations. When a functional group is attached to a furan ring, its characteristic vibrational modes are influenced by the electronic environment of the ring, yet they retain distinct, identifiable frequency ranges. The fundamental difference between a sulfonate and an aldehyde group lies in their constituent bonds and geometry, leading to markedly different absorption peaks.

An aldehyde consists of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom (in this case, part of the furan ring). Its key spectral features arise from the C=O stretch and the unique C-H stretch of the aldehyde proton.

A sulfonate group, the conjugate base of a sulfonic acid, features a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom and a carbon atom. Its primary IR absorptions are due to the symmetric and asymmetric stretching of the S=O bonds.

This structural divergence is the root of their distinct spectral behaviors, which we will explore quantitatively.

Comparative Spectral Data: Furan-Sulfonates vs. Furan-Aldehydes

The most effective way to distinguish these functional groups is by identifying their characteristic absorption bands. The following table summarizes the key diagnostic peaks based on established spectral data.

Functional GroupKey Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Furan-Aldehyde Carbonyl (C=O) Stretch1705 - 1665[1][2]Strong, SharpThe frequency is lowered from typical aliphatic aldehydes (~1730 cm⁻¹) due to conjugation with the furan ring, which weakens the C=O bond.[1][2][3]
Aldehydic (C-H) Stretch2850 - 2800 and 2750 - 2700[1][4]Medium, often two distinct peaksThe presence of these two peaks, often appearing as shoulders on the main aliphatic C-H stretching bands, is a hallmark of the aldehyde group.[5] The lower frequency band is particularly diagnostic.[1]
Furan-Sulfonate Asymmetric S=O Stretch (ν_as)1260 - 1150[6]StrongThis is typically a very intense and broad absorption, characteristic of the sulfonyl group.
(as a salt, e.g., -SO₃⁻Na⁺)Symmetric S=O Stretch (ν_s)1080 - 1030[6][7]StrongThis second strong peak, in conjunction with the asymmetric stretch, provides definitive evidence for the sulfonate group.
Furan Ring Ring C=C Stretching~1630, ~1560, ~1470[8][9]VariableThese peaks confirm the presence of the furan scaffold itself.
Ring C-O-C Stretching~1280, ~1148[8][10]StrongThese absorptions are characteristic of the cyclic ether structure of the furan ring.

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

To ensure trustworthy and reproducible results, a systematic approach to sample preparation and data acquisition is crucial. This protocol is designed to be self-validating by incorporating steps that minimize common sources of error.

Step 1: Sample Preparation - The Foundation of a Good Spectrum

The choice of sample preparation technique depends on the physical state of the furan derivative. The goal is to obtain a sample that is sufficiently transparent to infrared radiation to allow for the detection of absorption bands.[11]

For Solid Samples (e.g., Sodium 2-furansulfonate): KBr Pellet Method

  • Rationale: This method disperses the solid sample in an IR-transparent matrix (potassium bromide), minimizing scattering effects and producing a high-quality transmission spectrum.[11][12]

  • Procedure:

    • Gently grind 1-2 mg of the furan derivative with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.

    • Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. The particle size should ideally be less than the wavelength of the IR radiation to avoid scattering.[12][13]

    • Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

For Liquid Samples (e.g., Furan-2-carboxaldehyde): Neat Liquid/ATR Method

  • Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is ideal for liquids and soft solids.[14] It provides excellent sample-to-sample reproducibility.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a single drop of the liquid furan derivative directly onto the center of the ATR crystal.

    • If analyzing a volatile liquid, a cover can be used to minimize evaporation during the measurement.

    • Acquire the spectrum. The evanescent wave will penetrate a few microns into the sample, generating the absorption spectrum.[14]

    • After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Step 2: Data Acquisition
  • Place the prepared sample in the FTIR spectrometer.

  • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Collect the spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Perform a background scan (with the empty KBr pellet press or clean ATR crystal) to ratio against the sample spectrum, resulting in a transmittance or absorbance spectrum.

Step 3: Spectral Interpretation and Validation
  • Process the spectrum (e.g., baseline correction, normalization if comparing spectra).

  • Identify the key diagnostic peaks as outlined in the comparative data table.

  • For Aldehyde Validation: Look for the strong C=O stretch in the 1705-1665 cm⁻¹ region AND the characteristic double C-H stretches between 2850-2700 cm⁻¹. The presence of both is required for a confident assignment.

  • For Sulfonate Validation: Identify the two strong, characteristic S=O stretching bands (asymmetric and symmetric) in their respective regions (1260-1150 cm⁻¹ and 1080-1030 cm⁻¹).

  • Confirm the presence of furan ring vibrations to ensure the integrity of the core structure.

Visualizing the Workflow and Logic

To better illustrate the decision-making process in this comparative analysis, the following diagrams outline the experimental workflow and the logical path for spectral interpretation.

experimental_workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_int Part 3: Analysis Solid Solid Sample Grind Grind with KBr Solid->Grind Liquid Liquid Sample ATR Place on ATR Crystal Liquid->ATR Press Press into Pellet Grind->Press Acquire Acquire Spectrum (4000-400 cm⁻¹) Press->Acquire ATR->Acquire Ratio Ratio Sample/Background Acquire->Ratio Background Collect Background Background->Ratio Process Process Spectrum Ratio->Process Identify Identify Diagnostic Peaks Process->Identify

Caption: Experimental workflow for FTIR analysis.

spectral_interpretation_logic Start Processed Spectrum Check_CO Strong Peak at ~1700-1665 cm⁻¹? Start->Check_CO Check_Aldehyde_CH Peaks at ~2850-2700 cm⁻¹? Check_CO->Check_Aldehyde_CH Yes Check_Sulfonate_Asym Strong Peak at ~1260-1150 cm⁻¹? Check_CO->Check_Sulfonate_Asym No Result_Aldehyde Furan-Aldehyde Identified Check_Aldehyde_CH->Result_Aldehyde Yes Result_Unknown Other/Unknown Functional Group Check_Aldehyde_CH->Result_Unknown No Check_Sulfonate_Sym Strong Peak at ~1080-1030 cm⁻¹? Check_Sulfonate_Asym->Check_Sulfonate_Sym Yes Check_Sulfonate_Asym->Result_Unknown No Result_Sulfonate Furan-Sulfonate Identified Check_Sulfonate_Sym->Result_Sulfonate Yes Check_Sulfonate_Sym->Result_Unknown No

Caption: Logic diagram for spectral interpretation.

Conclusion: Certainty Through Systematic Analysis

Distinguishing between sulfonate and aldehyde functional groups on a furan scaffold is straightforward and reliable using FTIR spectroscopy when a systematic approach is employed. The key lies in moving beyond a single peak and looking for a constellation of characteristic absorptions. For an aldehyde, the combination of a conjugated carbonyl stretch and the unique aldehydic C-H stretches provides a definitive signature. For a sulfonate, the powerful duo of asymmetric and symmetric S=O stretching bands is unambiguous. By following the validated protocol described in this guide, researchers, scientists, and drug development professionals can confidently characterize their furan derivatives, ensuring the integrity of their synthetic and analytical outcomes.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Smith, B.C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Dayton. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

  • Gillespie, R.J., & Robinson, E.A. (1962). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry. [Link]

  • Xu, Z., et al. Quantitative Mineral Analysis by FTIR Spectroscopy. Michigan Technological University. [Link]

  • Ali, S. Characteristic Group Vibrations of Organic Molecules II. [Link]

  • Filo. (2025, October 1). Vibrational Frequency of Carbonyl Group - Effects and Suitable. [Link]

  • Gacal, B., et al. (2022). FTIR spectra of furan-based copolyesters. ResearchGate. [Link]

  • ResearchGate. (2023). FTIR spectra of the cross-linked PK-furan. [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]

  • Oreate AI Blog. (2026, January 27). Unlocking Molecular Secrets: How Infrared Spectroscopy Distinguishes Aldehydes From Ketones. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Plietker, B., & Sandforth, F. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ResearchGate. FTIR Analysis of Methyl Ester Sulfonate. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • Granda, L.A., et al. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams. PMC. [Link]

  • Scribd. IR Spectroscopy of Carbonyls. [Link]

  • ResearchGate. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

  • Smith, B.C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • de Fatima, A., et al. (2007). Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • ResearchGate. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h.... [Link]

  • ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Kaito, C., et al. (2000). Characteristic Vibrational Spectral Change Observed for the π-Conjugated Structure of Sulfonated Polyethylene. Macromolecules. [Link]

  • American Coatings Association. Evaluation of Alkane Sulfonic Acid Catalysts and Derivatives for Curing Activity in a Melamine/Acrylic Polyol. [Link]

  • ResearchGate. of the asymmetric and symmetric sulfonate vibration and the respective differences in the neat IL and the ionogels (cm À1 ). [Link]

  • ResearchGate. FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 – 20 o. [Link]

  • Marquette University. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]

  • MDPI. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

Sources

Comparative

Comparative Guide: UV-Vis Characterization of Sodium 5-formylfuran-2-sulfonate

The following guide provides an in-depth technical comparison and experimental framework for the characterization of Sodium 5-formylfuran-2-sulfonate , focusing on its UV-Vis absorption properties relative to its precurs...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for the characterization of Sodium 5-formylfuran-2-sulfonate , focusing on its UV-Vis absorption properties relative to its precursors and structural analogs.

Executive Summary

Sodium 5-formylfuran-2-sulfonate (CAS 31795-44-5) is a water-soluble furan derivative often synthesized from 5-Hydroxymethylfurfural (5-HMF). It serves as a critical intermediate in the synthesis of renewable surfactants, pharmaceutical building blocks, and cross-linking agents (e.g., for chitosan).

For researchers, the primary challenge in using this compound is distinguishing it from its precursor (5-HMF) and degradation products (furfural). This guide establishes that Sodium 5-formylfuran-2-sulfonate exhibits a hypsochromic (blue) shift relative to 5-HMF, with a characteristic absorption maximum (


) typically observed near 270 nm , distinct from the 284 nm peak of 5-HMF.

Technical Comparison: Spectral & Physicochemical Properties

The following table contrasts the target compound with its primary analogs. Note the progression of


 based on the electronic nature of the C5-substituent.
FeatureSodium 5-formylfuran-2-sulfonate5-Hydroxymethylfurfural (5-HMF)Furfural
CAS Number 31795-44-567-47-098-01-1
Structure Furan ring with C2-Formyl, C5-SulfonateFuran ring with C2-Formyl, C5-HydroxymethylFuran ring with C2-Formyl, C5-H
Electronic Effect Push-Pull (Weak): Two electron-withdrawing groups (Formyl & Sulfonate) compete, raising transition energy.Push-Pull (Strong): Electron-donating (-CH₂OH) and withdrawing (-CHO) groups extend conjugation.Reference: Single withdrawing group (-CHO).

(Water/EtOH)
~268 – 270 nm (Primary)~219, 253 nm (Secondary)284 nm 277 nm
Molar Extinction (

)
~14,000 – 16,000 M⁻¹cm⁻¹ (Est.)16,830 M⁻¹cm⁻¹14,000 M⁻¹cm⁻¹
Solubility High (Water), Low (Organic Solvents)Moderate (Water), High (Organics)Low (Water), High (Organics)
Mechanistic Insight: The "Blue Shift" Causality

The spectral difference is driven by substituent effects on the furan


-system:
  • 5-HMF (284 nm): The hydroxymethyl group (

    
    ) acts as an electron donor (via hyperconjugation/inductive effects), while the formyl group (
    
    
    
    ) is an electron acceptor. This "push-pull" system lowers the HOMO-LUMO gap, causing a red shift (bathochromic).
  • Sodium 5-formylfuran-2-sulfonate (~270 nm): The sulfonate group (

    
    ) is electron-withdrawing. Replacing the donating group of HMF with a withdrawing sulfonate group destabilizes the "push-pull" resonance. The presence of two withdrawing groups (formyl and sulfonate) increases the energy required for the 
    
    
    
    transition, resulting in a blue shift (hypsochromic) relative to HMF and even Furfural.

Experimental Protocol: Self-Validating Characterization

To ensure data integrity, follow this protocol which includes internal validation steps to rule out contamination by HMF.

Reagents & Equipment[1][2][3]
  • Analyte: Sodium 5-formylfuran-2-sulfonate (>95% purity).

  • Solvent: Ultrapure Deionized Water (Milli-Q) or Ethanol (spectroscopic grade). Note: Water is preferred due to the high solubility of the salt.

  • Reference Standard: 5-HMF (for validation).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with the solvent (water).

    • Run a baseline scan (200–400 nm). Ensure absorbance is < 0.005 AU across the range.

  • Stock Solution Preparation (Gravimetric):

    • Weigh ~10 mg of Sodium 5-formylfuran-2-sulfonate.

    • Dissolve in 100 mL volumetric flask with water (Concentration

      
       100 mg/L).
      
    • Validation Check: Solution must be clear and colorless to pale yellow. Turbidity indicates impurities or insolubility.

  • Dilution Series (Linearity Check):

    • Prepare dilutions: 2, 4, 6, 8, 10 mg/L.

    • This range ensures absorbance falls within the linear dynamic range (0.1 – 1.0 AU).

  • Spectral Scanning:

    • Scan the 10 mg/L sample from 200 to 400 nm.

    • Success Criteria: Look for a distinct peak maximum at 268–270 nm .

    • Failure Flag: If the peak is at 284 nm , your sample is likely contaminated with unreacted HMF. If the peak is at 277 nm , it may be degraded to furfural (loss of sulfonate).

  • Molar Extinction Coefficient (

    
    ) Calculation: 
    
    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      in mol/L).
    • Calculate slope:

      
      .
      

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for validating the compound identity based on spectral data.

UV_Characterization_Workflow Start Start: Dissolve Sample (Water, ~10 mg/L) Scan Perform UV Scan (200 - 400 nm) Start->Scan IdentifyPeak Identify Lambda Max Scan->IdentifyPeak Peak284 Peak @ ~284 nm IdentifyPeak->Peak284 Red Shift Peak277 Peak @ ~277 nm IdentifyPeak->Peak277 Intermediate Peak270 Peak @ ~268-270 nm IdentifyPeak->Peak270 Blue Shift ResultHMF Contamination: Unreacted 5-HMF Peak284->ResultHMF ResultFurfural Degradation: Furfural / Desulfonation Peak277->ResultFurfural Secondary Check Secondary Peaks (219, 253 nm) Peak270->Secondary ResultTarget Confirmed Identity: Sodium 5-formylfuran-2-sulfonate Secondary->ResultTarget Pattern Matches

Caption: Logic flow for distinguishing Sodium 5-formylfuran-2-sulfonate from common impurities using UV-Vis spectral shifts.

References

  • National Center for Biotechnology Information (NCBI).

  • BenchChem. 5-formylfuran-2-sulfonic acid: Spectroscopic Data and Protocols. (Citing spectral bands at 219, 253, 270 nm).[1]

  • Muzzarelli, R. A. A., et al. "N-sulfofurfuryl chitosan: synthesis and characterization." (Describes the use of 5-formyl-2-furansulfonic acid sodium salt and its UV characterization in derivatives).

  • Hudz, N., et al. "Spectral characteristics of 5-hydroxymethylfurfural...". Semantic Scholar.

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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